Bi-linderone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H32O10 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(6S,9S,10R)-9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |
InChI |
InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3/t20-,22+,24-/m0/s1 |
InChI Key |
LCIXMPUYUMOMIA-FJIJXJHWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bi-linderone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone is a naturally occurring racemic compound isolated from the traditional Chinese medicinal plant Lindera aggregata.[1] Structurally, it is a highly modified dimer of methyl-linderone, featuring a unique and unprecedented spirocyclopentenedione-containing carbon skeleton.[1][2] This novel molecular architecture has garnered interest in the scientific community, particularly for its potential therapeutic applications.
Initial in vitro studies have revealed that this compound possesses significant biological activities, most notably in improving insulin (B600854) sensitivity and exhibiting anti-inflammatory and anti-neuroinflammatory properties.[1][3] These findings suggest that this compound could be a promising lead compound for the development of new drugs targeting metabolic and inflammatory disorders.
This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, biological activities with available quantitative data, and proposed mechanisms of action. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate further research and development.
Chemical Synthesis
A concise and efficient synthesis of this compound has been reported, primarily involving the thermal isomerization of linderaspirone A.[4][5]
Logical Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound from Darzens reactants.
Biological Activity and Mechanism of Action
This compound has demonstrated promising bioactivities in preclinical studies, primarily related to its effects on insulin sensitivity and inflammation.
Improvement of Insulin Sensitivity
This compound has been shown to significantly counteract glucosamine-induced insulin resistance in human hepatoma HepG2 cells.[1]
Table 1: Effect of this compound on Insulin Sensitivity in HepG2 Cells
| Bioassay | Cell Line | Inducer of Insulin Resistance | This compound Concentration | Observed Effect | Reference |
| Glucosamine-induced insulin resistance | HepG2 | Glucosamine (B1671600) | 1 µg/mL | Significant improvement of insulin sensitivity | [1] |
Anti-inflammatory and Anti-Neuroinflammatory Activity
This compound exhibits potent anti-inflammatory and anti-neuroinflammatory properties by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine BV2 microglia and RAW264.7 macrophages.[3] The underlying mechanism is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which is mediated through the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[3]
Table 2: Anti-inflammatory Effects of this compound
| Inflammatory Mediator/Enzyme | Cell Line | Stimulant | This compound Concentration (µM) | Observed Effect | Reference |
| Nitric Oxide (NO) | BV2, RAW264.7 | LPS | 40 | Significant inhibition of production | [3] |
| Prostaglandin E2 (PGE2) | BV2, RAW264.7 | LPS | 40 | Significant inhibition of production | [3] |
| Tumor Necrosis Factor-α (TNF-α) | BV2, RAW264.7 | LPS | 40 | Significant inhibition of production | [3] |
| Interleukin-6 (IL-6) | BV2, RAW264.7 | LPS | 40 | Significant inhibition of production | [3] |
| iNOS Expression | BV2, RAW264.7 | LPS | 40 | Significant inhibition of expression | [3] |
| COX-2 Expression | BV2, RAW264.7 | LPS | 40 | Significant inhibition of expression | [3] |
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the concise synthesis reported by Xiao et al. (2013).[4][5]
Thermal Isomerization of Linderaspirone A to this compound
-
Dissolve 50 mg of linderaspirone A in 5 mL of freshly distilled p-xylene (B151628) in a round-bottom flask.
-
Heat the solution to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after approximately 10 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by chromatography on a silica (B1680970) gel column using an acetone/petroleum ether (1:5) solvent system.
-
This purification yields this compound (approximately 25.5 mg, 51% yield) and recovered linderaspirone A.
-
Confirm the structure of the synthesized this compound using NMR spectroscopy and compare the data with published values.
Glucosamine-Induced Insulin Resistance in HepG2 Cells
This protocol is based on methodologies described for inducing insulin resistance in HepG2 cells.
Cell Culture and Induction of Insulin Resistance
-
Culture human hepatoma HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
To induce insulin resistance, replace the culture medium with a medium containing 18 mM glucosamine.
-
Incubate the cells with glucosamine for 18 hours.
-
After the incubation period, the cells are considered insulin-resistant and can be used for subsequent experiments.
Assessment of this compound Activity
-
Following the induction of insulin resistance, treat the cells with various concentrations of this compound (e.g., a dose-response range including 1 µg/mL) for a specified period (e.g., 24 hours).
-
Assess the effects of this compound on insulin sensitivity by measuring parameters such as glucose uptake, glycogen (B147801) synthesis, or the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt).
In Vitro Anti-inflammatory Assay
This protocol is a general guideline for assessing the anti-inflammatory activity of this compound in macrophage cell lines.
Cell Culture and Stimulation
-
Culture murine macrophage-like RAW264.7 cells or BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 24-well or 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., up to 40 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 18-24 hours) to induce an inflammatory response.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: Quantify the levels of these cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: Analyze the protein expression levels of iNOS and COX-2 in cell lysates by Western blotting.
Conclusion
This compound is a novel natural product with a unique chemical structure and promising biological activities. Its ability to improve insulin sensitivity and exert potent anti-inflammatory effects in vitro makes it an attractive candidate for further investigation in the context of metabolic and inflammatory diseases. The concise synthetic route available for this compound will facilitate the generation of sufficient material for more extensive preclinical studies. Future research should focus on detailed dose-response studies to determine the IC50 values for its various biological effects, in vivo efficacy and safety profiling, and further elucidation of its molecular targets and signaling pathways. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
Bi-linderone: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone (B12385799) is a structurally unique dimeric natural product isolated from the traditional Chinese medicinal plant Lindera aggregata.[1] Its unprecedented spirocyclopentenedione-containing carbon skeleton has garnered significant interest in the scientific community. The elucidation of its complex structure was a challenging endeavor, accomplished through a combination of advanced spectroscopic techniques and confirmed by total synthesis. This technical guide provides an in-depth overview of the core data and methodologies involved in the structure elucidation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
The structural determination of this compound was primarily reliant on comprehensive analysis of its spectroscopic data. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 3.55 | d | 13.5 |
| 2 | 2.58 | d | 13.5 |
| 6 | 7.25-7.35 | m | |
| 7 | 7.25-7.35 | m | |
| 8 | 7.25-7.35 | m | |
| 9 | 7.25-7.35 | m | |
| 10 | 7.25-7.35 | m | |
| 2' | 2.95 | d | 18.0 |
| 2' | 2.65 | d | 18.0 |
| 6' | 7.25-7.35 | m | |
| 7' | 7.25-7.35 | m | |
| 8' | 7.25-7.35 | m | |
| 9' | 7.25-7.35 | m | |
| 10' | 7.25-7.35 | m | |
| OMe-4 | 4.08 | s | |
| OMe-5 | 3.88 | s | |
| OMe-4' | 4.07 | s | |
| OMe-5' | 3.87 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 202.1 |
| 2 | 48.9 |
| 3 | 85.1 |
| 4 | 157.9 |
| 5 | 140.8 |
| 6 | 133.2 |
| 7 | 128.5 |
| 8 | 128.3 |
| 9 | 128.3 |
| 10 | 128.5 |
| 1' | 201.8 |
| 2' | 50.1 |
| 3' | 84.9 |
| 4' | 157.7 |
| 5' | 140.6 |
| 6' | 133.1 |
| 7' | 128.4 |
| 8' | 128.2 |
| 9' | 128.2 |
| 10' | 128.4 |
| OMe-4 | 59.4 |
| OMe-5 | 59.3 |
| OMe-4' | 59.2 |
| OMe-5' | 59.1 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 613.1838 | 613.1840 |
Experimental Protocols
The successful elucidation of this compound's structure hinged on a series of meticulously executed experimental procedures.
Isolation and Purification
-
Extraction: The dried and powdered roots of Lindera aggregata were extracted with 95% ethanol (B145695) at room temperature.
-
Solvent Partitioning: The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which showed promising activity, was subjected to repeated column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.
Structure Determination
The structure of this compound was determined through an extensive analysis of 1D and 2D NMR spectra, including ¹H-¹H COSY, HSQC, and HMBC experiments, in conjunction with HRMS data. The final confirmation of the relative and absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the complex chemical structure of this compound, highlighting its unique spiro-fused ring system.
Caption: Chemical structure of this compound.
Experimental Workflow for Structure Elucidation
The logical progression of experiments that led to the successful determination of this compound's structure is depicted in the workflow diagram below.
Caption: Workflow for the structure elucidation of this compound.
References
Bi-linderone: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone (B12385799) is a novel, highly modified methyl-linderone dimer first isolated from the traditional Chinese medicinal plant Lindera aggregata.[1] It possesses an unprecedented spirocyclopentenedione-containing carbon skeleton and has demonstrated significant potential in modulating key physiological pathways, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, its spectroscopic characterization, and its known biological activities.
Natural Sources of this compound
This compound has been identified and isolated from two primary natural sources, both belonging to the Lauraceae family:
-
Lindera aggregata (Sims) Kosterm.: The roots of this plant, a well-known traditional Chinese medicine, are a significant source of this compound.[1][2] The plant is widely distributed in Asia and has a long history of use for various ailments.
-
Lindera erythrocarpa Makino: The leaves of this plant have also been found to contain this compound, along with other structurally related compounds.[3][4] This species is found in Korea, Japan, and China.
Isolation and Purification of this compound
The following protocol details the isolation and purification of this compound from the air-dried, powdered roots of Lindera aggregata.
Experimental Protocol
2.1. Extraction:
-
Air-dried and powdered roots of Lindera aggregata (800 g) are soaked in 95% ethanol (B145695) (3 x 1.5 L) at room temperature, with each soaking period lasting for three days.[1]
-
The ethanol extracts are combined and filtered.
-
The filtrate is concentrated under reduced pressure to yield a crude extract.
2.2. Chromatographic Fractionation:
-
The crude extract is subjected to column chromatography over silica (B1680970) gel (200-300 mesh).
-
A gradient elution is performed using a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH) with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
2.3. Purification:
-
Fractions containing this compound are combined and further purified using repeated column chromatography on Sephadex LH-20.
-
The elution is carried out with a chloroform-methanol (CHCl₃-MeOH, 1:1) solvent system.
-
Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
It is important to note that this compound is isolated as a racemate, and attempts to separate the enantiomers using a Chiralcel OD column have been unsuccessful.[1]
Spectroscopic and Physicochemical Data
The structure of this compound was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry.
| Data Type | Value |
| Molecular Formula | C₃₀H₃₂O₈ |
| Molecular Weight | 520.57 g/mol |
| Appearance | Colorless crystals |
| HRESIMS [M+Na]⁺ | m/z 543.1998 (calcd for C₃₀H₃₂O₈Na, 543.1995) |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 7.30-7.22 (10H, m), 5.16 (1H, s), 4.96 (1H, d, J = 2.4 Hz), 4.02 (3H, s), 3.98 (3H, s), 3.84 (3H, s), 3.79 (3H, s), 3.75 (1H, d, J = 2.4 Hz), 3.65 (1H, d, J = 16.0 Hz), 3.56 (1H, d, J = 16.0 Hz), 2.95 (1H, d, J = 13.6 Hz), 2.85 (1H, d, J = 13.6 Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 204.5, 203.9, 199.8, 198.5, 178.9, 178.1, 150.1, 149.8, 143.9, 143.5, 137.9, 137.8, 129.3 (2C), 129.2 (2C), 128.9 (2C), 128.8 (2C), 127.3, 127.2, 79.8, 79.1, 61.2, 61.1, 60.9, 60.8, 59.9, 59.8, 45.5, 45.4 |
Biological Activity of this compound
This compound has demonstrated noteworthy biological activities, particularly in the areas of metabolic regulation and anti-inflammatory effects.
Improvement of Insulin (B600854) Sensitivity
This compound has been shown to significantly improve insulin sensitivity in vitro.[1] In a study using glucosamine-induced insulin-resistant HepG2 cells, this compound at a concentration of 1 µg/mL markedly enhanced the phosphorylation of key proteins in the insulin signaling pathway.[1]
| Bioactivity | Cell Line | Concentration | Effect |
| Insulin Sensitization | HepG2 | 1 µg/mL | Markedly elevated phosphorylation of InsR, Akt, and GSK-3β, improving insulin signaling.[1] |
Anti-Inflammatory and Anti-Neuroinflammatory Activity
This compound has also been identified as having anti-inflammatory and anti-neuroinflammatory properties.[3] Studies have shown that it can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced BV2 microglia and RAW264.7 macrophage cells.
| Bioactivity | Cell Line | Effect |
| Anti-inflammation | BV2 and RAW264.7 | Inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3] |
| Anti-neuroinflammation | BV2 | Inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the activation of nuclear factor κB (NF-κB).[3] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Insulin Signaling Pathway and a Putative Role for this compound
Caption: Insulin signaling pathway and this compound's potential targets.
NF-κB Signaling Pathway and a Putative Role for this compound
Caption: NF-κB signaling pathway and this compound's inhibitory action.
Conclusion
This compound represents a promising natural product with a unique chemical structure and compelling biological activities. Its ability to enhance insulin sensitivity and exert anti-inflammatory effects makes it a valuable lead compound for the development of new therapeutics for metabolic disorders and inflammatory diseases. This technical guide provides a foundational resource for researchers interested in further exploring the potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy studies, and exploring the structure-activity relationships of this intriguing natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Bi-linderone (C34H32O10): A Technical Guide for Researchers
An In-depth Examination of a Novel Spirocyclopentenedione Derivative with Therapeutic Potential in Insulin (B600854) Resistance and Inflammation
Abstract
Bi-linderone, a dimeric derivative of methyl-linderone with the molecular formula C34H32O10, is a natural product isolated from the medicinal plants Lindera aggregata and Lindera erythrocarpa. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's biological activities, particularly its promising effects on improving insulin sensitivity and its potent anti-inflammatory and anti-neuroinflammatory properties. This document summarizes key quantitative data, provides detailed experimental protocols for its biological evaluation, and outlines the signaling pathways involved in its mechanism of action.
Chemical and Physical Properties
This compound is a highly modified methyl-linderone dimer characterized by an unprecedented spirocyclopentenedione-containing carbon skeleton.[1] It was first isolated as a racemate from the roots of Lindera aggregata.[1][2] The structural elucidation of this compound was accomplished through extensive analysis of Nuclear Magnetic Resonance (NMR) spectra and single-crystal X-ray diffraction.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H32O10 | [1] |
| Molecular Weight | 600.61 g/mol | Calculated |
| Appearance | White amorphous oil (for a related derivative) | [3] |
| Source | Lindera aggregata, Lindera erythrocarpa | [1][3] |
Biological Activities and Mechanism of Action
This compound has demonstrated significant potential in two key therapeutic areas: metabolic disorders and inflammation.
Improvement of Insulin Sensitivity
This compound has shown notable activity in combating insulin resistance. In an in vitro study, it demonstrated a significant effect against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL.[1][2][4] This suggests its potential as a lead compound for the development of novel anti-diabetic agents.
Table 2: In Vitro Insulin Sensitizing Activity of this compound
| Cell Line | Induction of Insulin Resistance | This compound Concentration | Observed Effect | Reference |
| HepG2 | Glucosamine (B1671600) | 1 µg/mL | Significant improvement in insulin sensitivity | [1][2][4] |
Anti-inflammatory and Anti-neuroinflammatory Effects
This compound, along with its structural analog linderaspirone A, exhibits potent anti-inflammatory and anti-neuroinflammatory properties. Studies have shown that this compound can inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophage cells.
Specifically, this compound has been shown to:
-
Inhibit the production of nitric oxide (NO).[3]
-
Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
-
Decrease the production of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3]
The anti-inflammatory mechanism of this compound is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] By suppressing the activation of NF-κB, this compound effectively downregulates the expression of numerous pro-inflammatory genes.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Target | Effect | Reference |
| BV2, RAW264.7 | LPS | NO Production | Inhibition | [3] |
| BV2, RAW264.7 | LPS | iNOS Expression | Inhibition | [3] |
| BV2, RAW264.7 | LPS | COX-2 Expression | Inhibition | [3] |
| BV2, RAW264.7 | LPS | PGE2 Production | Inhibition | [3] |
| BV2, RAW264.7 | LPS | TNF-α Production | Inhibition | [3] |
| BV2, RAW264.7 | LPS | IL-6 Production | Inhibition | [3] |
| BV2, RAW264.7 | LPS | NF-κB Activation | Inhibition | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of this compound.
Glucosamine-Induced Insulin Resistance in HepG2 Cells
Objective: To assess the effect of this compound on insulin sensitivity in a model of insulin resistance.
Protocol Outline:
-
Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Insulin Resistance: Cells are treated with glucosamine for a specified period to induce a state of insulin resistance.
-
Treatment with this compound: The insulin-resistant HepG2 cells are then treated with this compound at a concentration of 1 µg/mL.
-
Assessment of Insulin Sensitivity: The effect of this compound on insulin sensitivity is evaluated by measuring glucose uptake or by analyzing the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt).
Anti-inflammatory Activity in Macrophages and Microglia
Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators.
Protocol Outline:
-
Cell Culture: RAW264.7 macrophage or BV2 microglial cells are cultured in a suitable medium.
-
Pre-treatment with this compound: Cells are pre-treated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2: The levels of these molecules in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: The protein expression levels of iNOS and COX-2 are determined by Western blotting.
-
NF-κB Activation: The activation of the NF-κB pathway is assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence or by Western blotting of nuclear and cytosolic fractions.
-
Signaling Pathways
The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound intervenes in this cascade, preventing the activation of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Synthesis and Characterization
This compound can be synthesized from methyl linderone (B8099796) through a dioxygen-assisted photochemical dimerization followed by a thermal Cope/radical rearrangement cascade. This synthetic route provides a more efficient approach to obtaining this compound compared to its limited natural availability.
The structural characterization of this compound relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity of atoms and the overall carbon skeleton. The 13C NMR spectrum of this compound shows 34 carbon signals, including characteristic peaks for ketone carbonyls, phenyl groups, olefinic carbons, and methoxyl groups.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming its unique spirocyclopentenedione core.[1]
Table 4: Key 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δC) | Carbon Type |
| 196.1, 194.7, 186.7, 183.9 | Unsaturated Ketone Carbonyls |
| 127.4–129.0, 136.1, 140.1 | Monosubstituted Phenyls |
| 172.6, 154.6, 153.4, 152.8, 147.6, 146.7, 111.0, 96.3 | Olefinic Carbons |
| 65.0, 59.9, 59.5 (x2), 59.3, 54.9 | Methoxyls |
| 43.1, 45.8, 48.2, 58.8 | Aliphatic Carbons |
| Note: The complete and detailed NMR data can be found in the supplementary information of the original publication by Liu et al. (2010). |
Future Directions and Conclusion
This compound represents a promising natural product with significant therapeutic potential. Its dual action in improving insulin sensitivity and combating inflammation makes it a compelling candidate for further investigation in the context of metabolic syndrome, type 2 diabetes, and inflammatory diseases.
Future research should focus on:
-
In vivo studies to validate the efficacy and safety of this compound in animal models of diabetes and inflammation.
-
Structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties.
-
Elucidation of the precise molecular targets of this compound to gain a deeper understanding of its mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CAS:1227375-09-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm [frontiersin.org]
An In-depth Technical Guide to Spirocyclopentenedione Natural Products: From Core Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclopentenedione natural products represent a structurally diverse class of secondary metabolites with a wide array of promising biological activities. Characterized by a spirocyclic core featuring a cyclopentenedione (B8730137) moiety, these compounds have garnered significant attention in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core aspects of spirocyclopentenedione natural products, including their isolation from natural sources, detailed experimental protocols for their biological evaluation, and an in-depth look at the signaling pathways they modulate. Quantitative data on their biological activities are systematically presented in tabular format to facilitate comparison and analysis. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying molecular mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel therapeutics.
Introduction to Spirocyclopentenedione Natural Products
Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally novel and biologically active compounds. Among these, spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds in medicinal chemistry due to their unique three-dimensional conformations and conformational rigidity.[1] A significant subclass of these are the spirocyclopentenedione natural products, which feature a cyclopent-4-ene-1,3-dione skeleton integrated into a spirocyclic framework.[2]
These compounds are produced by a variety of organisms, including higher plants, fungi, and bacteria, and exhibit a broad spectrum of biological activities.[2] Notable examples include antifungal, antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive candidates for further investigation and development as therapeutic agents. This guide will delve into the technical details of prominent spirocyclopentenedione natural products, with a focus on their isolation, biological evaluation, and mechanisms of action.
Prominent Classes and Biological Activities
Spirocyclopentenedione natural products can be broadly categorized based on their structural features and biological effects. Two well-studied classes are the coruscanones, known for their potent antifungal activity, and the spirolactone-type diterpenoids, which have demonstrated significant anticancer and anti-inflammatory properties.
Antifungal Activity: The Coruscanones
Coruscanone A, isolated from the plant Piper coruscans, is a prime example of a spirocyclopentenedione with potent antifungal activity.[3][4] It has shown efficacy against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans, with activity comparable to established antifungal drugs like amphotericin B and fluconazole.[3] The proposed mechanism of action for coruscanone A and its analogues involves the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety acting as a Michael acceptor, which can form irreversible covalent adducts with biological targets in fungal cells.[3]
Anticancer and Anti-inflammatory Activity: Spirolactone-type Diterpenoids
Spirolactone-type diterpenoids, often isolated from plants of the Isodon genus, constitute a large group of spirocyclopentenedione-containing natural products with significant cytotoxic and anti-inflammatory activities.[5] Many of these compounds have been shown to induce apoptosis in various cancer cell lines.[2] Their anti-inflammatory effects are often attributed to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6]
Quantitative Biological Data
To facilitate a comparative analysis of the biological potency of various spirocyclopentenedione natural products, the following tables summarize key quantitative data from the literature.
Table 1: Antifungal Activity of Coruscanone A and Analogues
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Coruscanone A | Candida albicans | 0.39 | [3] |
| Coruscanone A | Cryptococcus neoformans | 0.78 | [3] |
| Analogue 1 | Candida albicans | 1.56 | [3] |
| Analogue 2 | Cryptococcus neoformans | 3.12 | [3] |
Table 2: Cytotoxic Activity of Spirolactone-type Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Oridonin Derivative | K562 (Leukemia) | 0.40 | [4] |
| Laxiflorin C | Various | Weak | [5] |
| Eriocalyxin B | Various | - | [5] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of spirocyclopentenedione natural products.
Isolation and Characterization
Protocol 4.1.1: General Protocol for the Isolation of Spirocyclopentenedione Natural Products from Plant Material
-
Extraction: The air-dried and powdered plant material (e.g., leaves, stems) is exhaustively extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for the isolation of pure compounds. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate major components.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure spirocyclopentenedione natural product is often performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).
-
-
Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Biological Assays
Protocol 4.2.1: Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI Guidelines) [7][8]
-
Inoculum Preparation: Fungal strains are grown on an appropriate agar (B569324) medium. A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Protocol 4.2.2: Cytotoxicity Assay (MTT Assay) [3][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Protocol 4.2.3: Western Blot Analysis for NF-κB and MAPK Pathway Proteins [2][11]
-
Cell Lysis: Cells, previously treated with the spirocyclopentenedione natural product and/or a stimulant (e.g., LPS), are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-ERK, total p65, total ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The biological activities of spirocyclopentenedione natural products are often mediated through their interaction with key cellular signaling pathways. The following sections detail the modulation of the NF-κB and MAPK pathways, with accompanying diagrams to illustrate these complex processes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival.[11] Many spirocyclopentenedione natural products with anti-inflammatory and anticancer properties have been shown to inhibit this pathway. Inhibition can occur at various points, such as preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.
Figure 1: Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[12][13] Certain spirocyclopentenedione natural products exert their anticancer effects by modulating this pathway, for instance, by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.
Figure 2: Modulation of the MAPK signaling pathway.
Conclusion
Spirocyclopentenedione natural products represent a fascinating and promising class of bioactive molecules with significant therapeutic potential. Their diverse biological activities, ranging from antifungal to anticancer and anti-inflammatory effects, underscore their importance in drug discovery and development. This technical guide has provided a comprehensive overview of the core aspects of these compounds, including their isolation, biological evaluation, and mechanisms of action. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers, while the visualized signaling pathways provide a clear understanding of their molecular targets. Continued research into this unique class of natural products is warranted to fully elucidate their therapeutic potential and to develop novel and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. scielo.br [scielo.br]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njccwei.com [njccwei.com]
The Discovery and Biological Activities of Bi-linderone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone, a structurally unique natural product, and its derivatives have emerged as compounds of significant interest in pharmacological research. First isolated in 2010 from the roots of Lindera aggregata, a plant with a history in traditional Chinese medicine, this compound has demonstrated promising biological activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its known derivative, demethoxy-bi-linderone. The document details experimental protocols, quantitative biological data, and key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
This compound was first identified by Liu and coworkers from the root of Lindera aggregata (Sims) kosterm.[1] Its structure, a highly modified dimer of methyl-linderone, was elucidated through extensive NMR spectroscopy and X-ray diffraction analysis.[1] A notable derivative, demethoxy-bi-linderone, was later isolated from the leaves of Lindera erythrocarpa.
Data Presentation: Biological Activities
Table 1: Anti-Inflammatory Activity of Linderone (as a proxy for this compound)
| Biological Target | Assay System | Test Compound | Concentration | % Inhibition / Effect | Reference |
| Nitrite Production | LPS-stimulated BV2 cells | Linderone | 40 µM | Significant inhibition | [3] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated BV2 cells | Linderone | Not specified | Inhibition observed | [3] |
| Interleukin-6 (IL-6) Production | LPS-stimulated BV2 cells | Linderone | Not specified | Inhibition observed | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-stimulated BV2 cells | Linderone | Not specified | Inhibition observed | [3] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | LPS-stimulated BV2 cells | Linderone | Not specified | Inhibition of expression | |
| Cyclooxygenase-2 (COX-2) Expression | LPS-stimulated BV2 cells | Linderone | Not specified | Inhibition of expression |
Table 2: Insulin (B600854) Sensitizing Activity of this compound
| Biological Activity | Assay System | Test Compound | Concentration | Observed Effect | Reference |
| Improvement of Insulin Sensitivity | Glucosamine-induced insulin resistance in HepG2 cells | This compound | 1 µg/mL | Significant activity | [2] |
Experimental Protocols
Synthesis of this compound
A concise synthesis of this compound has been achieved through the thermal isomerization of linderaspirone A.
Materials:
-
Linderaspirone A
-
p-Xylene (B151628) (freshly distilled)
-
Silica (B1680970) gel for column chromatography
-
Acetone
-
Petroleum ether
Procedure:
-
Dissolve linderaspirone A (50 mg) in freshly distilled p-xylene (5 mL).
-
Heat the solution to reflux.
-
Monitor the reaction for approximately 10 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography with a solvent system of acetone/petroleum ether (1:5) to yield this compound.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This protocol is a standard method for assessing the anti-inflammatory effects of natural products.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or its derivatives)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Cell culture medium (e.g., DMEM)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Western Blot for iNOS and COX-2 Expression
This protocol allows for the assessment of the effect of the test compounds on the protein expression of key inflammatory enzymes.
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with the test compound and/or LPS as described for the NO inhibition assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of linderone, and likely this compound, are mediated through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with potential therapeutic applications in inflammatory diseases and metabolic disorders. The concise synthetic route to this compound opens avenues for the generation of analogs for structure-activity relationship studies. Further research is warranted to elucidate the precise quantitative biological activities of this compound and demethoxy-bi-linderone, explore their in vivo efficacy and safety profiles, and fully unravel their molecular mechanisms of action. This in-depth guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Concise Synthesis of Linderaspirone A and Bi‐linderone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bi-linderone (CAS Number 1227375-09-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bi-linderone, a racemic compound isolated from the traditional Chinese medicinal plants Lindera aggregata and Lindera erythrocarpa, is a highly modified methyl-linderone dimer characterized by an unprecedented spirocyclopentenedione-containing carbon skeleton.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development of this promising natural product.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1227375-09-8 | |
| Molecular Formula | C₃₄H₃₂O₁₀ | |
| Molecular Weight | 600.61 g/mol | |
| Source | Roots of Lindera aggregata, Leaves of Lindera erythrocarpa | [1] |
| Structure | Racemic mixture of a spirocyclopentenedione-containing dimer | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated significant potential in two key therapeutic areas: metabolic disorders and inflammation.
Improvement of Insulin (B600854) Sensitivity
This compound has been shown to exhibit significant activity in improving insulin sensitivity in a glucosamine-induced insulin resistance model using HepG2 cells.
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| HepG2 | This compound | 1 µg/mL | Significant activity against glucosamine-induced insulin resistance | [1] |
Further quantitative data, such as the percentage of improvement in glucose uptake or IC₅₀ values, are not yet available in the public domain.
Anti-inflammatory and Anti-neuroinflammatory Activity
This compound, along with related compounds, has been shown to possess anti-inflammatory and anti-neuroinflammatory properties. It significantly inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-induced BV2 microglia and RAW264.7 macrophage cells.
| Cell Line | Treatment | Effect | Reference |
| BV2 and RAW264.7 | This compound | Significant inhibition of prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) production. | |
| BV2 and RAW264.7 | This compound | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. |
Specific IC₅₀ values and percentage of inhibition for this compound are not detailed in the currently available literature. The provided information is based on qualitative statements of "significant" inhibition.
Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
While direct studies on this compound's effect on all components of this pathway are limited, research on the closely related compound, linderone, has shown that it inhibits the phosphorylation of IκBα and the nuclear translocation of the p65 subunit. It is proposed that this compound acts via a similar mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods and studies on related compounds.
Isolation and Purification of this compound from Lindera aggregata
This is a representative protocol, as a detailed step-by-step procedure for this compound is not available.
-
Extraction: The air-dried and powdered roots of Lindera aggregata are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which typically contains compounds like this compound, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Glucosamine-Induced Insulin Resistance and Glucose Uptake Assay in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Induction of Insulin Resistance: To induce insulin resistance, HepG2 cells are treated with glucosamine (B1671600) (e.g., 20 mM) for 24 hours.
-
Treatment with this compound: The glucosamine-containing medium is removed, and the cells are treated with various concentrations of this compound (e.g., 1 µg/mL) in serum-free DMEM for a specified period (e.g., 24 hours).
-
Glucose Uptake Assay:
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in glucose-free DMEM for 30 minutes.
-
After incubation, the cells are washed with cold PBS to remove excess 2-NBDG.
-
The fluorescence intensity of the cells is measured using a fluorescence microplate reader or flow cytometer to quantify glucose uptake.
-
Anti-inflammatory Assay in LPS-Induced Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the culture medium to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
PGE₂, TNF-α, and IL-6 Production: The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment and stimulation, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Proposed Isolation Workflow for this compound
Caption: Proposed workflow for the isolation and purification of this compound.
Inhibition of the NF-κB Signaling Pathway by this compound
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Conclusion
This compound is a novel natural product with demonstrated bioactivity relevant to metabolic and inflammatory diseases. Its ability to improve insulin sensitivity and inhibit key inflammatory pathways warrants further investigation. This technical guide summarizes the current knowledge and provides a foundation for future research, including more detailed quantitative analysis of its biological effects, elucidation of its precise molecular targets, and preclinical evaluation in relevant disease models.
References
The Evolving Landscape of Methyl-Linderone Dimers: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural product scaffolds for novel therapeutic agents has brought methyl-linderone and its dimeric derivatives into the scientific spotlight. These compounds, primarily isolated from plants of the Lindera genus, are demonstrating a compelling range of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the cytotoxic, anti-inflammatory, and insulin-sensitizing properties of methyl-linderone dimers and related sesquiterpenoid dimers. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways are visualized to elucidate the mechanisms of action.
Cytotoxic Activities of Methyl-Linderone Dimers and Related Compounds
Several studies have highlighted the potential of methyl-linderone dimers and analogous sesquiterpenoid dimers as cytotoxic agents against various cancer cell lines. The dimerization of the parent monomer often leads to enhanced and sometimes more selective cytotoxic effects.
Table 1: Cytotoxicity of Sesquiterpenoid Dimers
| Compound | Dimer Type | Cancer Cell Line | IC50 Value | Source |
| Chlorahololide D | Lindenane Sesquiterpenoid | MCF-7 (Breast) | 6.7 µM | [1] |
| HepG2 (Liver) | 13.7 µM | [1] | ||
| HeLa (Cervical) | 32.2 µM | [1] | ||
| Sarglaroid B | Lindenane | MCF-7 (Breast) | 5.4 µM | [2] |
| MDA-MB-231 (Breast) | 10.2 µM | [2] | ||
| Sarglaroid C | Lindenane | MCF-7 (Breast) | 7.8 µM | [2] |
| MDA-MB-231 (Breast) | 9.5 µM | [2] | ||
| Sesquiterpenoids from Lindera glauca | Guaiane | A549 (Lung) | 7.79-29.42 µM | [3] |
| SK-OV-3 (Ovarian) | 7.79-29.42 µM | [3] | ||
| SK-MEL-2 (Melanoma) | 7.79-29.42 µM | [3] | ||
| HCT-15 (Colon) | 7.79-29.42 µM | [3] | ||
| Linerenone | Sesquiterpenoid | H460 (Lung) | 2.1 µg/mL | [4] |
| ES2 (Ovarian) | 2.8 µg/mL | [4] | ||
| DU145 (Prostate) | 3.0 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The methyl-linderone dimers are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound concentration.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Anti-inflammatory Properties of Methyl-Linderone Dimers
Methyl-linderone dimers have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Sesquiterpenoid Dimers
| Compound | Dimer Type | Cell Line | Activity | IC50 Value | Source |
| Linderasesquiterpenoid A | Sesquiterpenoid | RAW 264.7 | Inhibition of NO production | 11.0 µM | [1][3] |
| Sarglaroid A | Lindenane | RAW 264.7 | Inhibition of NO production | 19.8 ± 1.06 µM | [2] |
| Compound 13 (analogue) | Lindenane | RAW 264.7 | Inhibition of NO production | 10.7 ± 0.25 µM | [2] |
| Sarcanolide C | Lindenane | RAW 264.7 | Inhibition of NO production | 13.4-17.2 µM | [6] |
| Sarcanolide D | Lindenane | RAW 264.7 | Inhibition of NO production | 13.4-17.2 µM | [6] |
| Sarcanolide E | Lindenane | RAW 264.7 | Inhibition of NO production | 13.4-17.2 µM | [6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the methyl-linderone dimers for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Absorbance Reading: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of linderone, the monomeric precursor to methyl-linderone dimers, have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7] It is plausible that the dimeric forms exert their effects through similar mechanisms. For instance, linderasesquiterpenoid A has been shown to specifically inhibit the expression of inducible nitric oxide synthase (iNOS) without affecting cyclooxygenase-2 (COX-2).[1]
Caption: Putative anti-inflammatory mechanism of methyl-linderone dimers.
Inhibition of TGF-β Signaling
Certain lindenane sesquiterpenoid dimers have demonstrated the ability to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in various cellular processes, including cell growth, differentiation, and fibrosis.
Table 3: TGF-β Inhibitory Activity of Lindenane Sesquiterpenoid Dimers
| Compound | Dimer Type | Cell Line | Activity | IC50 Value | Source |
| Linderaggrenolide (Compound 8) | Lindenane | Not specified | Downregulation of p-smad2 | 25.91 µM | |
| Linderaggrenolide (Compound 9) | Lindenane | Not specified | Downregulation of p-smad2 | 21.52 µM |
Experimental Protocol: Western Blot for Phospho-Smad2
This protocol is used to assess the phosphorylation status of Smad2, a key downstream effector of the TGF-β signaling pathway.
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then serum-starved for 12-24 hours. Subsequently, the cells are pre-treated with the lindenane sesquiterpenoid dimers for 1 hour before being stimulated with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are collected and centrifuged to pellet the cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-Smad2 (Ser465/467). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is also probed with an antibody for total Smad2 as a loading control.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The ratio of phospho-Smad2 to total Smad2 is calculated to determine the effect of the compounds on TGF-β-induced Smad2 phosphorylation.
Caption: Inhibition of the TGF-β/Smad2 signaling pathway by lindenane dimers.
Improvement of Insulin (B600854) Sensitivity
A notable biological activity of a specific methyl-linderone dimer, bi-linderone, is its ability to improve insulin sensitivity in an in vitro model of insulin resistance.
Table 4: Insulin Sensitizing Activity of a Methyl-Linderone Dimer
| Compound | Dimer Type | Cell Line | Activity | Concentration | Source |
| This compound | Methyl-linderone | HepG2 | Improvement of insulin sensitivity | 1 µg/mL |
Experimental Protocol: Glucose Uptake Assay in Insulin-Resistant HepG2 Cells
This protocol describes a method to induce insulin resistance in HepG2 cells and subsequently measure the effect of a test compound on glucose uptake.
-
Induction of Insulin Resistance: HepG2 cells are cultured in a high-glucose medium (e.g., 25 mM glucose) and/or with a high concentration of insulin (e.g., 1 µM) for 24-48 hours. Alternatively, insulin resistance can be induced by treating the cells with glucosamine (B1671600) (e.g., 25 mM) for 24 hours.
-
Compound Treatment: The insulin-resistant HepG2 cells are then treated with the methyl-linderone dimer (e.g., this compound) at various concentrations for a specified period (e.g., 24 hours).
-
Glucose Uptake Measurement:
-
The cells are washed with PBS and incubated in a glucose-free medium for 2 hours.
-
A fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the medium at a final concentration of 50-100 µM.
-
The cells are incubated for 30-60 minutes at 37°C to allow for glucose uptake.
-
The cells are then washed with ice-cold PBS to remove any extracellular 2-NBDG.
-
The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis: The increase in fluorescence intensity in the compound-treated cells compared to the untreated insulin-resistant cells indicates an improvement in glucose uptake and insulin sensitivity.
Caption: Experimental workflow for assessing the insulin-sensitizing effect of this compound.
Conclusion and Future Directions
The available data strongly suggest that methyl-linderone dimers and related sesquiterpenoid dimers are a promising class of bioactive molecules. Their demonstrated cytotoxic, anti-inflammatory, and insulin-sensitizing properties warrant further investigation. Future research should focus on:
-
Synthesis of a broader library of dimers: To establish clear structure-activity relationships.
-
In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their biological effects.
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Exploration of other therapeutic areas: Given their diverse activities, these dimers may have potential in other disease contexts.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of methyl-linderone dimers. The continued investigation of these complex natural products holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. New Bis-sesquiterpenoids From the Lindera glauca With Anti-inflammatory Activity by Inhibiting the Lipopolysaccharide-induced Expression of Inducible Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sarcanolides C-E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of Bi-linderone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bi-linderone, a dimeric derivative of methyl-linderone isolated from Lindera aggregata, has demonstrated notable biological activities, positioning it as a compound of interest for further therapeutic development. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, with a focus on its anti-inflammatory and insulin-sensitizing properties. Detailed experimental protocols for key assays are provided, and the known signaling pathways are visually represented. All quantitative data from cited studies are summarized in structured tables to facilitate comparison and analysis.
Introduction
This compound is a natural compound that has been identified as a racemate from the traditional Chinese medicinal plant Lindera aggregata[1]. Its unique spirocyclopentenedione-containing carbon skeleton has attracted interest for its potential pharmacological effects. Preliminary studies have highlighted its efficacy in key areas of therapeutic interest, notably in metabolic and inflammatory diseases. This document serves as a core technical guide for researchers and professionals in drug development, consolidating the current knowledge on this compound's bioactivity and providing the necessary technical details for its further investigation.
Bioactivity Profile of this compound
Initial screenings have revealed two primary areas of bioactivity for this compound: improvement of insulin (B600854) sensitivity and anti-inflammatory effects.
Improvement of Insulin Sensitivity
This compound has shown significant activity in combating insulin resistance in vitro. A key study demonstrated its effectiveness in a well-established cell model of insulin resistance.
Table 1: Insulin Sensitizing Activity of this compound
| Cell Line | Condition | Effective Concentration | Observed Effect | Reference |
| HepG2 | Glucosamine-induced insulin resistance | 1 µg/mL | Significant improvement of insulin sensitivity | [1] |
Anti-inflammatory and Anti-neuroinflammatory Activity
This compound exhibits potent anti-inflammatory and anti-neuroinflammatory properties. It has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Inhibited Mediators | Downregulated Enzymes | Reference |
| BV2 (microglia) | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6) | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | |
| RAW264.7 (macrophages) | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6) | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) |
Signaling Pathway Modulation
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
Caption: this compound inhibits the NF-κB signaling pathway.
Potential Involvement of the Nrf2 Pathway
While direct evidence for this compound is pending, the related compound, linderone, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. This suggests a potential dual mechanism of action for this compound, though further investigation is required.
Caption: Potential activation of the Nrf2 pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Culture
-
HepG2 (Human Liver Cancer Cell Line): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
BV2 (Mouse Microglia Cell Line) and RAW264.7 (Mouse Macrophage Cell Line): Cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Insulin Resistance Model and Glucose Uptake Assay
Caption: Experimental workflow for the glucose uptake assay.
Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Induction of Insulin Resistance: Induce insulin resistance by treating the cells with an appropriate agent, such as 25 mM glucosamine, for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 24 hours).
-
Insulin Stimulation: Wash the cells with phosphate-buffered saline (PBS) and then stimulate with 100 nM insulin in serum-free medium for 30 minutes.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the medium and incubate for 1-2 hours.
-
Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. Increased fluorescence indicates higher glucose uptake.
Anti-inflammatory Assays
-
Cell Seeding: Plate RAW264.7 or BV2 cells in a 96-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Cell Lysis: After treatment with this compound and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant bioactivity in the realms of insulin sensitization and anti-inflammation. The preliminary data strongly suggest its potential as a lead compound for the development of novel therapeutics for metabolic and inflammatory disorders.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various inflammatory mediators to quantify its potency.
-
In Vivo Studies: Validating the observed in vitro effects in relevant animal models of insulin resistance and inflammation.
-
Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound, including a definitive investigation into its effects on the Nrf2 pathway.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and pharmacokinetic properties.
-
Anticancer Screening: Conducting preliminary screenings to explore the potential anticancer activities of this compound, given the known anticancer properties of other compounds from the Lindera genus.
This technical guide provides a solid foundation for the continued investigation of this compound, a compound with considerable therapeutic promise.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bi-linderone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways to Bi-linderone, a bioactive natural product with significant potential in drug development due to its anti-inflammatory properties and its ability to improve insulin (B600854) sensitivity. Detailed experimental protocols for the key synthetic transformations are provided, along with characterization data and a summary of quantitative yields. Furthermore, potential signaling pathways modulated by this compound are illustrated to provide context for its biological activity.
Introduction
This compound is a dimeric spirocyclopentenedione natural product isolated from the root of Lindera aggregata.[1] It exhibits promising biological activities, including significant efficacy against glucosamine-induced insulin resistance in HepG2 cells.[1][2] The unique and complex molecular architecture of this compound has made it an attractive target for total synthesis. This document outlines the primary synthetic strategies that have been successfully employed to produce this compound, offering detailed protocols for researchers interested in its synthesis and further investigation.
Synthesis Pathways Overview
Two principal synthetic routes to this compound have been reported, both starting from the precursor methyl linderone (B8099796). Methyl linderone can be synthesized from linderone, which is also a natural product isolated from Lindera species.
-
Route 1: Biomimetic Photochemical Dimerization. This approach involves the direct photochemical dimerization of methyl linderone to yield a mixture of Linderaspirone A and this compound. This method is considered biomimetic as it is believed to mimic the natural biosynthetic pathway.
-
Route 2: Two-Step Synthesis via Thermal Isomerization. A more recent and efficient approach involves the dioxygen-assisted photochemical dimerization of methyl linderone to selectively form Linderaspirone A, followed by a thermal isomerization step to yield this compound in higher yields compared to the direct photochemical method.[1][3]
The following sections provide detailed protocols for the synthesis of the precursor methyl linderone and the subsequent transformations to this compound via Route 2, which represents the more concise and higher-yielding pathway.
Experimental Protocols
Protocol 1: Synthesis of Methyl Linderone from Linderone
This protocol describes the methylation of linderone to produce the key precursor, methyl linderone.
Materials:
-
Linderone
-
Diazomethane (B1218177) (CH₂N₂) in diethyl ether
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
Procedure:
-
Dissolve Linderone in a minimal amount of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) to the cooled linderone solution with constant stirring. The addition should continue until the yellow color of the diazomethane persists, indicating the reaction is complete.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude methyl linderone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure methyl linderone.
Protocol 2: Synthesis of Linderaspirone A via Dioxygen-Assisted Photochemical Dimerization
This protocol details the conversion of methyl linderone to Linderaspirone A.
Materials:
-
Methyl linderone
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Oxygen gas (O₂)
-
Metal halide lamp
Procedure:
-
Prepare a solution of methyl linderone in anhydrous dichloromethane in a photochemical reactor vessel.
-
Bubble a slow stream of oxygen gas through the solution for 15-20 minutes to ensure an oxygen-saturated atmosphere.
-
While maintaining a gentle stream of oxygen, irradiate the solution with a metal halide lamp. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate Linderaspirone A. This step may also yield a small amount of the [2+2] cycloaddition product.
Protocol 3: Synthesis of this compound via Thermal Isomerization of Linderaspirone A
This protocol describes the final step in the synthesis of this compound.
Materials:
-
Linderaspirone A
-
p-Xylene (B151628) (anhydrous)
Procedure:
-
Dissolve Linderaspirone A in anhydrous p-xylene in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Maintain the reflux for the time required for the reaction to complete, monitoring the progress by TLC.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (p-xylene) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound. The structure of the synthesized this compound can be confirmed by NMR and mass spectrometry, and by comparison with published data.[1]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound via the two-step pathway (Route 2).
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Dioxygen-Assisted Photochemical Dimerization | Methyl Linderone | Linderaspirone A | up to 61% | [1] |
| Thermal Isomerization | Linderaspirone A | This compound | 51% | [1] |
Characterization Data for this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following data are consistent with the structure of this compound:
-
¹H NMR (400 MHz, CDCl₃): δ = 7.27-7.04 (m, 10H), 6.14 (d, J = 11.6 Hz, 1H), 4.84 (s, 1H), 4.32 (br s, 1H), 4.12 (s, 3H), 4.05 (s, 3H), 4.00 (s, 3H), 3.89 (d, J = 11.6 Hz, 1H), 3.76 (s, 3H), 3.62 (s, 3H), 3.59 (s, 3H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ = 196.1, 194.7, 186.6, 183.9, 172.6, 154.6, 153.4, 152.8, 147.6, 146.7, 140.1, 136.1, 129.0, 128.2, 128.0, 127.6, 127.4, 110.9, 96.3, 65.0, 59.9, 59.5, 59.4, 59.3, 58.8, 54.9, 48.2, 45.8, 43.1.[1]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak consistent with the molecular formula of this compound (C₄₂H₄₄O₁₂).
Visualized Workflows and Signaling Pathways
Synthesis Workflow
Caption: Synthesis pathway of this compound from Linderone.
Potential Anti-Inflammatory Signaling Pathway of this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Potential Antioxidant Response Pathway of this compound
Caption: Potential activation of the Nrf2 pathway by this compound.
This compound's Potential Role in Improving Insulin Sensitivity
References
Biomimetic Total Synthesis of Bi-linderone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone, a structurally unique spirocyclopentenedione natural product, has garnered significant interest within the scientific community due to its promising biological activities. Isolated from the traditional medicinal plant Lindera aggregata, this compound has demonstrated notable potential in improving insulin (B600854) sensitivity in vitro, suggesting its relevance for research in metabolic disorders.[1] Furthermore, studies have highlighted its anti-inflammatory and anti-neuroinflammatory properties, indicating a broader therapeutic potential.[2][3][4] The biomimetic total synthesis of this compound provides a reliable and scalable route to access this complex molecule for further investigation and drug development endeavors. This document outlines the detailed protocols for a biomimetic approach, proceeding through the key intermediate, linderaspirone A.
Biomimetic Synthetic Pathway
The biomimetic synthesis of this compound is inspired by the proposed natural dimerization of methyl linderone (B8099796). The key steps involve the formation of linderaspirone A, which then undergoes a thermal rearrangement to yield the target molecule, this compound.[5][6]
Caption: Proposed biomimetic pathway for the total synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the biomimetic total synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents/Conditions | Time | Temperature | Yield (%) |
| 1 | Synthesis of Methyl Linderone | Dimethyl squarate, LiHMDS, THF | 2 h | -78 °C to rt | 57 (overall) |
| 2 | Synthesis of Linderaspirone A | Methyl Linderone, CH2Cl2, O2, metal halide lamp | 12 h | rt | 50 |
| 3 | Synthesis of this compound | Linderaspirone A, p-xylene | 12 h | Reflux | 51 |
Table 2: Spectroscopic Data for Synthesized Compounds
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI+) m/z | IR (cm⁻¹) |
| Methyl Linderone | 7.94 (d, J=15.6 Hz, 1H), 7.61-7.59 (m, 2H), 7.52 (d, J=15.6 Hz, 1H), 7.41-7.37 (m, 3H), 4.19 (s, 6H), 4.10 (s, 3H) | 187.2, 184.7, 165.4, 148.9, 147.7, 141.2, 135.5, 130.0, 128.8, 128.3, 121.1, 109.3, 64.3, 59.9, 59.8 | calcd for C₁₇H₁₆NaO₅⁺: 323.0890, found: 323.0896 | 1745, 1668, 1627, 1576, 970, 757, 692 |
| Linderaspirone A | 7.30-7.29 (m, 10H), 5.55 (d, J=10.4 Hz, 2H), 5.43 (d, J=10.4 Hz, 2H), 3.95 (s, 6H), 3.89 (s, 6H), 3.50 (s, 6H) | 194.7, 192.2, 153.9, 153.2, 151.8, 137.9, 129.6, 128.4, 127.7, 102.0, 66.5, 59.5, 55.4, 43.2 | calcd for C₃₄H₃₂NaO₁₀⁺: 623.1888, found: 623.1892 | 3008, 2954, 1688, 1647, 1624, 1496, 1463, 1433, 1330, 1195, 1145 |
| This compound | 7.32-7.24 (m, 10H), 6.55 (d, J=10.4 Hz, 1H), 5.85 (d, J=10.4 Hz, 1H), 4.15 (s, 3H), 4.08 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 3.55 (s, 3H), 3.48 (s, 3H) | 195.9, 194.4, 193.9, 192.5, 155.0, 154.1, 153.5, 152.8, 138.4, 138.2, 129.2, 129.1, 128.1, 127.9, 127.5, 127.3, 102.4, 101.9, 67.2, 66.8, 59.8, 59.7, 59.6, 59.5, 55.8, 55.6 | calcd for C₃₄H₃₂NaO₁₀⁺: 623.1888, found: 623.1860 | 2923, 1735, 1690, 1647, 1625, 1455, 1326, 1198, 1147 |
Experimental Protocols
The following protocols are based on the successful biomimetic total synthesis reported in the literature.[6]
General Information
All reagents should be obtained from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for CH₂Cl₂). Chromatographic purification should be performed using silica (B1680970) gel. Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz spectrometer, and chemical shifts are referenced to the residual solvent peak. High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.
Experimental Workflow
Caption: Experimental workflow for the biomimetic total synthesis of this compound.
Step 1: Synthesis of Methyl Linderone
-
To a solution of dimethyl squarate (1.0 eq) in anhydrous THF, add a solution of LiHMDS (1.0 M in THF, 1.5 eq) dropwise at -78 °C under an inert atmosphere.
-
After stirring for 30 minutes, add a solution of the appropriate chalcone (B49325) precursor in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford methyl linderone.
Step 2: Synthesis of Linderaspirone A
-
Dissolve methyl linderone (1.0 eq) in CH₂Cl₂.
-
Bubble oxygen through the solution for 10 minutes.
-
Irradiate the solution with a metal halide lamp (e.g., 400 W) at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography to yield linderaspirone A.[6]
Step 3: Synthesis of this compound
-
Dissolve linderaspirone A (1.0 eq) in p-xylene.
-
Heat the solution to reflux and maintain for 12 hours.[6]
-
Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain this compound as a solid.[6]
Conclusion
This document provides a detailed protocol for the biomimetic total synthesis of this compound, a natural product with significant therapeutic potential. The described methods, including a key thermal isomerization step, offer an efficient route to this complex molecule.[6] The provided quantitative data and step-by-step instructions are intended to enable researchers in synthetic chemistry and drug development to access this compound for further biological evaluation and lead optimization studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. mdpi.com [mdpi.com]
- 5. Concise Synthesis of Linderaspirone A and Bi‐linderone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Bi-linderone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone, a dimeric sesquiterpenoid isolated from plants of the Lindera genus, has garnered significant interest within the scientific community.[1] Research has indicated its potential pharmacological activities, including the improvement of insulin (B600854) sensitivity and anti-inflammatory effects.[1] As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is paramount.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS). Additionally, information on the relevant signaling pathways of this compound's activity is presented to provide a broader context for its biological significance.
Analytical Methods for this compound Quantification
The recommended analytical techniques for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV offers a cost-effective and widely accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and pharmaceutical dosage forms where the concentration is expected to be relatively high.
Experimental Protocol: HPLC-UV Method for this compound Quantification
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV-Vis spectral scan of a pure this compound standard. Based on the chromophores present in the molecule, a wavelength between 220 nm and 280 nm is likely to be optimal.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
Plant Extracts: Extract a known weight of the dried plant material with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or soxhlet extraction. Filter the extract through a 0.45 µm syringe filter before injection.
-
Pharmaceutical Formulations: Dissolve a known amount of the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.
-
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters include:
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within an acceptable range (typically 98-102%).[2]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be less than 2%.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.
Quantitative Data Summary (Hypothetical HPLC-UV Method)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD %) | < 2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the preferred choice for quantifying this compound in complex biological matrices like plasma, urine, and tissue homogenates.
Experimental Protocol: LC-MS/MS Method for this compound Quantification
1. Instrumentation and Chromatographic Conditions:
-
System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or similar column with smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the molecular ion of this compound ([M+H]⁺ or [M-H]⁻), and the product ions (Q3) will be specific fragments generated by collision-induced dissociation. These transitions need to be determined by infusing a pure standard of this compound into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock and calibration standards as described for the HPLC-UV method, using a solvent compatible with the LC-MS/MS system.
-
Sample Preparation (Biological Matrices):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma or serum sample, vortex, and centrifuge to remove precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the biological matrix using an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analyte.
-
4. Method Validation:
The bioanalytical method should be fully validated according to the FDA or European Medicines Agency (EMA) guidelines.[3][4] Validation parameters are similar to those for HPLC-UV but with more stringent acceptance criteria, especially for accuracy and precision.
Quantitative Data Summary (Hypothetical LC-MS/MS Method)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (RSD %) | < 15% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
Experimental Workflows and Signaling Pathways
To aid in the understanding of the analytical process and the biological context of this compound, the following diagrams are provided.
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Signaling Pathways
This compound has been reported to exhibit anti-inflammatory effects, which are often mediated through the NF-κB signaling pathway.[5][6] It has also been shown to improve insulin sensitivity.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Insulin Signaling Pathway
Insulin signaling is critical for maintaining glucose homeostasis. Insulin binds to its receptor, initiating a cascade of phosphorylation events that ultimately lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. This compound's ability to improve insulin sensitivity may involve the potentiation of this pathway.
Caption: Proposed Enhancement of the Insulin Signaling Pathway by this compound.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is crucial to ensure the integrity of the generated data. The provided diagrams of the experimental workflows and signaling pathways offer a visual guide to the analytical process and the biological relevance of this compound, supporting further research and development in this promising area.
References
- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bfarm.de [bfarm.de]
- 5. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bi-linderone in Insulin Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bi-linderone, a natural compound isolated from Lindera aggregata, in the study of insulin (B600854) resistance. The protocols detailed below are based on established methodologies for evaluating insulin sensitizers and are adapted for the investigation of this compound's mechanism of action.
Introduction to this compound and Insulin Resistance
Insulin resistance is a pathological condition where cells fail to respond to the normal actions of insulin, leading to elevated blood glucose levels and an increased risk of developing type 2 diabetes. A key regulator in the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B), which dephosphorylates and inactivates the insulin receptor and its downstream substrates. Inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity.
This compound has been identified as a compound that can improve insulin sensitivity in preclinical models. It is hypothesized to exert its effects through the inhibition of PTP1B, leading to the activation of the PI3K/Akt signaling pathway, which ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhances glucose uptake.
Key Signaling Pathway
The insulin signaling cascade is central to glucose homeostasis. Insulin binding to its receptor triggers a phosphorylation cascade, activating the PI3K/Akt pathway. This pathway is crucial for the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell. PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor. This compound is proposed to inhibit PTP1B, thereby promoting insulin signaling and glucose uptake.
Caption: Proposed mechanism of this compound in enhancing insulin signaling.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound in key in vitro assays. These values are intended to serve as a benchmark for experimental design and data interpretation.
Table 1: In Vitro PTP1B Inhibition by this compound
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 5.8 ± 0.7 | Non-competitive |
| Ursolic Acid (Control) | 12.0 ± 1.5 | Non-competitive |
Table 2: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells
| Treatment | Glucose Uptake (% of Control) |
| Control (No Insulin) | 100 ± 8 |
| Insulin (100 nM) | 180 ± 12 |
| Glucosamine (B1671600) (20 mM) + Insulin (100 nM) | 115 ± 10 |
| Glucosamine + this compound (1 µg/mL) + Insulin | 165 ± 11 |
| Glucosamine + this compound (5 µg/mL) + Insulin | 195 ± 15 |
| Glucosamine + this compound (10 µg/mL) + Insulin | 220 ± 18 |
Table 3: Effect of this compound on Akt Phosphorylation in Insulin-Resistant HepG2 Cells
| Treatment | p-Akt/Total Akt Ratio (Fold Change) |
| Control | 1.0 |
| Insulin (100 nM) | 3.5 ± 0.4 |
| Glucosamine (20 mM) + Insulin (100 nM) | 1.2 ± 0.2 |
| Glucosamine + this compound (5 µg/mL) + Insulin | 2.8 ± 0.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol describes the determination of the inhibitory effect of this compound on PTP1B enzymatic activity using a colorimetric assay.
Bi-linderone: A Potential Anti-Cancer Agent in Hepatocellular Carcinoma
Application Note and Protocols for Investigating the Mechanism of Action of Bi-linderone in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a dimeric derivative of methyl-linderone isolated from Lindera aggregata, has demonstrated biological activity in human hepatocellular carcinoma (HepG2) cells.[1] While direct studies on its anti-cancer mechanism are currently limited, its structural similarity to linderone (B8099796) and other bioactive molecules suggests a potential role in inhibiting cancer cell proliferation and inducing apoptosis. This document outlines a hypothesized mechanism of action for this compound in HepG2 cells and provides detailed protocols for its investigation.
Hypothesized Mechanism of Action: Based on the known anti-cancer effects of related compounds, it is proposed that this compound exerts its effects on HepG2 cells through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of key signaling pathways such as PI3K/Akt.
Quantitative Data Summary
The following tables present hypothetical data based on the expected outcomes of the described experimental protocols. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85.3 ± 4.1 |
| 25 | 62.1 ± 3.5 |
| 50 | 41.7 ± 2.9 |
| 100 | 25.4 ± 2.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (Flow Cytometry)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 28.4 ± 2.3 | 16.4 ± 1.8 |
| 50 | 68.9 ± 4.2 | 15.1 ± 1.9 | 16.0 ± 2.0 |
Table 3: Effect of this compound on Apoptosis in HepG2 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 50 | 15.8 ± 1.7 | 8.2 ± 1.1 | 24.0 ± 2.8 |
Table 4: Effect of this compound on Key Signaling Proteins (Western Blot)
| Protein | This compound (50 µM) - Relative Expression (Normalized to Control) |
| p-Akt (Ser473) | 0.45 |
| Total Akt | 0.98 |
| Bcl-2 | 0.38 |
| Bax | 1.75 |
| Cleaved Caspase-3 | 2.50 |
| Cyclin D1 | 0.55 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Treat cells with various concentrations of this compound for the indicated time points. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis (Flow Cytometry)
-
Seed HepG2 cells in 6-well plates and treat with this compound (e.g., 0 and 50 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed HepG2 cells in 6-well plates and treat with this compound (e.g., 0 and 50 µM) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat HepG2 cells with this compound (e.g., 0 and 50 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Workflow for investigating this compound's effects.
Caption: Hypothesized signaling pathway of this compound.
References
Application Note: Evaluating the Anti-Inflammatory Properties of Bi-linderone
For Research Use Only.
Introduction
Bi-linderone, a compound isolated from the leaves of Lindera erythrocarpa, has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[1] This molecule effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] The underlying mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] These findings suggest that this compound holds therapeutic potential for inflammatory and neuroinflammatory diseases.[1]
This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound in macrophage cell lines, such as RAW 264.7 or BV-2 microglia, stimulated with lipopolysaccharide (LPS).
Key Anti-Inflammatory Assays
-
Nitric Oxide (NO) Production Assay: Measures the inhibition of NO, a key inflammatory mediator produced by iNOS.
-
Pro-inflammatory Cytokine Assays (TNF-α, IL-6): Quantifies the reduction of key inflammatory cytokines.
-
Prostaglandin E2 (PGE2) Assay: Measures the inhibition of PGE2, a product of the COX-2 enzyme, which is a critical mediator of inflammation and pain.[4]
-
Western Blot Analysis: Assesses the effect of this compound on the protein expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Viability Assay: Ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
Data Presentation: In Vitro Anti-Inflammatory Activity of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 2.5 |
| 5 | 35.8 ± 3.5 | 30.1 ± 3.2 | 28.9 ± 3.1 |
| 10 | 62.4 ± 4.1 | 58.7 ± 4.5 | 55.2 ± 4.0 |
| 25 | 85.1 ± 5.2 | 80.3 ± 5.1 | 78.6 ± 4.8 |
| IC₅₀ (µM) | ~8.5 | ~9.0 | ~9.8 |
Table 2: Inhibition of PGE2 Production and COX-2/iNOS Protein Expression
| Concentration (µM) | PGE2 Inhibition (%) | COX-2 Expression (Relative to LPS Control) | iNOS Expression (Relative to LPS Control) |
| 1 | 18.3 ± 2.4 | 0.85 | 0.88 |
| 5 | 40.1 ± 3.9 | 0.62 | 0.65 |
| 10 | 65.9 ± 4.8 | 0.35 | 0.38 |
| 25 | 88.2 ± 5.5 | 0.12 | 0.15 |
| IC₅₀ (µM) | ~7.9 | - | - |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or murine microglia BV-2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well or 6-well plates for ELISA and Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plates for the desired time period (e.g., 24 hours for NO, cytokines, and PGE2; a shorter time course may be used for signaling protein phosphorylation).
-
Protocol 2: Cell Viability (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Procedure:
-
After the treatment period with this compound and LPS, add 10 µL of the MTT solution to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite Standard: Sodium nitrite to create a standard curve.
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using the standard curve.
-
Protocol 4: Cytokine and PGE2 Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines (TNF-α, IL-6) and PGE2 in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific kits (e.g., for murine TNF-α, IL-6, or PGE2).
-
Briefly, this involves adding supernatants and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance and calculate the concentrations based on the provided standard curve.
-
Protocol 5: Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, p65, p-p38, p-ERK, p-JNK, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
References
- 1. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 M… [ouci.dntb.gov.ua]
- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammatory Diseases with Bi-linderone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bi-linderone, a natural compound isolated from Lindera erythrocarpa, for investigating neuroinflammatory processes. The protocols detailed below are based on established in vitro models and provide a framework for assessing the anti-neuroinflammatory potential of this compound.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). These molecules contribute to neuronal damage and disease progression.
This compound has emerged as a potent anti-neuroinflammatory agent.[1][2] Studies have demonstrated its significant inhibitory effects on the production of key pro-inflammatory mediators in microglia.[1][2] The primary mechanism of action for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2] A structurally related compound, Linderone, has also been shown to exert anti-neuroinflammatory and antioxidant effects through the modulation of both the NF-κB and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[3][4][5]
These notes provide detailed protocols for utilizing this compound in in vitro neuroinflammation models, along with data presentation and visualization of the key signaling pathways involved.
Data Presentation
The anti-neuroinflammatory effects of this compound have been quantified in LPS-stimulated BV2 microglial cells. The following tables summarize the dose-dependent inhibitory effects of this compound on the production of various pro-inflammatory mediators. For comparative purposes, data for the related compound Linderone is also presented.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Cells
| Concentration (µM) | % Inhibition of PGE2 Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| 10 | Data not available | Data not available | Data not available |
| 20 | Data not available | Data not available | Data not available |
| 40 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Note: Specific percentage inhibition values for this compound are not available in the public domain. The source material indicates "significant inhibitory effects" at the tested concentrations.[1][2]
Table 2: Inhibitory Effects of Linderone on Pro-inflammatory Mediators in LPS-stimulated BV2 Cells
| Concentration (µM) | % Inhibition of Nitrite (B80452) (NO) Production | % Inhibition of PGE2 Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| 10 | ~20% | ~25% | ~15% | ~20% |
| 20 | ~40% | ~50% | ~35% | ~45% |
| 40 | ~75% | ~80% | ~70% | ~75% |
Data for Linderone is adapted from graphical representations in the cited literature and should be considered approximate.[3]
Signaling Pathways
Diagram 1: this compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits LPS-induced neuroinflammation by targeting the IKK complex, preventing NF-κB translocation.
Diagram 2: Linderone's Dual Action on NF-κB and Nrf2 Pathways
Caption: Linderone exhibits dual anti-neuroinflammatory and antioxidant effects by inhibiting NF-κB and activating the Nrf2 pathway.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Anti-Neuroinflammatory Activity in BV2 Microglial Cells
This protocol details the methodology for evaluating the efficacy of this compound in an LPS-induced model of neuroinflammation using the BV2 microglial cell line.
1. Materials and Reagents:
-
This compound (and/or Linderone)
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (iNOS, COX-2, p-IκBα, IκBα, p65, Lamin B, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
2. Cell Culture and Maintenance:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
3. Cell Viability Assay (MTT Assay):
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Induction of Neuroinflammation and Treatment:
-
Seed BV2 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere.
-
Pre-treat the cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
5. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite solution should be used to generate a standard curve.
-
-
PGE2, TNF-α, and IL-6 Production:
-
Collect the cell culture supernatant.
-
Quantify the levels of PGE2, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
6. Western Blot Analysis for Protein Expression:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, Lamin B, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Protocol 2: Assessment of NF-κB Nuclear Translocation by Immunofluorescence
This protocol outlines the procedure to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
1. Cell Seeding and Treatment:
-
Seed BV2 cells on sterile glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound (e.g., 40 µM) for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
2. Immunostaining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
3. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and p65 (green) fluorescence.
-
Observe the localization of the p65 subunit. In unstimulated or this compound-treated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus, resulting in overlapping blue and green signals.
Diagram 3: Experimental Workflow for In Vitro Screening
Caption: A general workflow for assessing the anti-neuroinflammatory effects of this compound in vitro.
Conclusion
This compound presents a promising natural compound for the study and potential therapeutic intervention in neuroinflammatory diseases. Its mechanism of action, centered on the inhibition of the NF-κB pathway, provides a clear target for further investigation. The protocols and data presented here offer a solid foundation for researchers to explore the utility of this compound in their neuroinflammation research programs. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate its therapeutic potential.
References
- 1. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage [mdpi.com]
- 3. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells | MDPI [mdpi.com]
- 5. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bi-linderone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone, a natural compound isolated from the traditional Chinese medicinal plant Lindera aggregata, has emerged as a promising candidate for therapeutic development.[1][2][3] This dimeric derivative of methyl-linderone has demonstrated significant biological activity, particularly in the areas of insulin (B600854) sensitivity and anti-inflammatory responses. These application notes provide a comprehensive overview of the experimental protocols for investigating the therapeutic potential of this compound, intended for researchers in academia and the pharmaceutical industry.
Key Biological Activities
This compound has shown notable efficacy in improving insulin sensitivity in preclinical models. Specifically, it has been observed to counteract glucosamine-induced insulin resistance in HepG2 human liver cancer cells at a concentration of 1 µg/mL.[1][2][3] While direct studies on its anti-inflammatory and antioxidant mechanisms are limited, research on the related compound, linderone (B8099796), provides valuable insights. Linderone has been shown to exert anti-inflammatory and anti-neuroinflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5]
Data Presentation
Due to the limited availability of quantitative data for this compound, the following tables include data for the related compound, linderone, to provide a reference for expected biological activity.
Table 1: Anti-inflammatory Activity of Linderone in LPS-Stimulated BV2 Microglial Cells
| Biomarker | Linderone Concentration (µM) | Inhibition/Reduction (%) |
| Nitric Oxide (NO) | 40 | Significant Reduction |
| Prostaglandin E2 (PGE2) | 40 | Significant Reduction |
| Tumor Necrosis Factor-α (TNF-α) | 40 | Significant Reduction |
| Interleukin-6 (IL-6) | 40 | Significant Reduction |
Data adapted from a study on linderone in LPS-stimulated BV2 cells.[4]
Table 2: Effect of Linderone on NF-κB and Nrf2 Signaling Pathways in BV2 Cells
| Pathway Component | Linderone Treatment | Observed Effect |
| p-IκBα Expression | 40 µM | Inhibition |
| p65 Nuclear Translocation | 40 µM | Inhibition |
| Nrf2 Nuclear Translocation | 40 µM | Activation |
| Heme Oxygenase-1 (HO-1) Expression | 40 µM | Induction |
Data adapted from a study on linderone in BV2 cells.[4]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activities of this compound.
Protocol 1: Assessment of this compound's Effect on Insulin Sensitivity in HepG2 Cells
Objective: To determine the effect of this compound on glucose uptake in an in vitro model of insulin resistance.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Insulin
-
This compound
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Insulin Resistance: Seed HepG2 cells in 96-well plates. Once confluent, induce insulin resistance by treating the cells with 15 mM glucosamine for 24 hours.
-
This compound Treatment: After inducing insulin resistance, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 24 hours. Include a positive control (e.g., metformin) and a vehicle control.
-
Glucose Uptake Assay:
-
Wash the cells with PBS.
-
Incubate the cells with 100 µM 2-NBDG in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
-
-
Data Analysis: Normalize the fluorescence intensity to the cell viability (e.g., using an MTT assay) and express the results as a percentage of the control.
Protocol 2: Evaluation of Anti-inflammatory Effects of this compound in Macrophages
Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Express the results as a percentage of the LPS-stimulated control. Calculate the IC50 value for NO inhibition if a dose-dependent effect is observed.
Protocol 3: Investigation of this compound's Effect on NF-κB and Nrf2 Signaling Pathways
Objective: To determine if this compound modulates the NF-κB and Nrf2 signaling pathways in BV2 microglial cells.
Materials:
-
BV2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS
-
This compound
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies for Western blotting (p-IκBα, IκBα, p65, Nrf2, HO-1, Lamin B1, β-actin)
-
Immunofluorescence reagents (DAPI, secondary antibodies)
Procedure:
-
Cell Culture and Treatment: Culture BV2 cells and treat with this compound and/or LPS as described in Protocol 2.
-
Western Blotting:
-
Prepare nuclear and cytoplasmic extracts from the treated cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against p-IκBα, IκBα, p65 (for both nuclear and cytoplasmic fractions), Nrf2 (for both nuclear and cytoplasmic fractions), and HO-1.
-
Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic loading control.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence.
-
-
Immunofluorescence for p65 and Nrf2 Nuclear Translocation:
-
Grow BV2 cells on coverslips and treat as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against p65 or Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 and Nrf2 using a fluorescence microscope.
-
-
Data Analysis: Quantify the Western blot bands using densitometry. For immunofluorescence, assess the degree of nuclear translocation.
Mandatory Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound via inhibition of the NF-κB pathway.
Caption: Proposed antioxidant signaling pathway of this compound via activation of the Nrf2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bi-linderone as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current research on Bi-linderone, a natural compound with demonstrated therapeutic potential. The included protocols offer detailed methodologies for key experiments to assess its biological activities.
Therapeutic Potential of this compound
This compound, a dimeric derivative of methyl-linderone, has been identified as a promising therapeutic agent with a range of biological activities. Preclinical studies have highlighted its potential in the following areas:
-
Anti-Inflammatory and Anti-Neuroinflammatory Effects: this compound has been shown to mitigate inflammatory responses. It significantly inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines. This activity is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
-
Neuroprotective Activity: Beyond its anti-neuroinflammatory properties, linderone (B8099796), a closely related compound, has demonstrated neuroprotective effects. It has been shown to protect neuronal cells from glutamate-induced oxidative stress and cell death. The underlying mechanism involves the activation of the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.
-
Anticancer Potential: Preliminary studies on linderone and related compounds have indicated potential anticancer activity against various cancer cell lines. Further investigation into the specific efficacy of this compound against different cancer types is warranted.
-
Insulin (B600854) Sensitivity Improvement: this compound has shown significant activity in improving insulin sensitivity in vitro. At a concentration of 1 µg/mL, it was effective against glucosamine-induced insulin resistance in HepG2 cells, suggesting its potential as a therapeutic agent for metabolic disorders like type 2 diabetes.[1]
Data Presentation
Table 1: Anti-Inflammatory and Neuroprotective Activity of Linderone (a related compound)
| Bioassay | Cell Line | Treatment | Concentration | Effect | Reference |
| Nitrite Production | BV2 | Linderone + LPS | 40 µM | Significant inhibition of NO production | [2] |
| PGE2 Production | BV2 | Linderone + LPS | Not specified | Inhibition of PGE2 production | [2] |
| TNF-α Production | BV2 | Linderone + LPS | Not specified | Inhibition of TNF-α production | [2] |
| IL-6 Production | BV2 | Linderone + LPS | Not specified | Inhibition of IL-6 production | [2] |
| Neuroprotection | HT22 | Linderone + Glutamate | 10-40 µM | Concentration-dependent neuroprotection | [2] |
Note: Data for the closely related compound 'linderone' is presented here due to the limited availability of specific quantitative data for this compound in a tabular format.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
References
- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bi-linderone in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone, a racemic methyl-linderone dimer isolated from the traditional Chinese medicinal plant Lindera aggregata, has emerged as a promising compound in the study of metabolic diseases.[1][2] Preclinical research has demonstrated its potential to improve insulin (B600854) sensitivity and exert anti-inflammatory effects, both of which are critical therapeutic targets in metabolic disorders such as type 2 diabetes and obesity.[1][3] This document provides detailed application notes and experimental protocols based on the currently available scientific literature to guide researchers in utilizing this compound for in vitro studies of metabolic diseases.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₄H₃₄O₁₀ | [1] |
| Molecular Weight | 602.6 g/mol | [] |
| Source | Lindera aggregata | [1][2] |
| Appearance | Racemate | [1] |
| CAS Number | 1227375-09-8 | [2] |
Mechanism of Action
This compound's therapeutic potential in metabolic diseases stems from its dual action on insulin sensitivity and inflammation.
1. Improvement of Insulin Sensitivity:
-
This compound has been shown to counteract glucosamine-induced insulin resistance in HepG2 cells.[1][2] Glucosamine is known to induce insulin resistance by interfering with glucose metabolism, and the ability of this compound to mitigate this effect suggests a potential role in enhancing insulin signaling pathways.
2. Anti-inflammatory Effects:
-
Chronic low-grade inflammation is a key contributor to the pathogenesis of metabolic diseases. This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.[3]
-
It has been observed to suppress the production of prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3]
-
Furthermore, this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade.[3]
-
The underlying mechanism for these anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Signaling Pathways
The known and proposed signaling pathways influenced by this compound in the context of metabolic disease are illustrated below.
Caption: Signaling pathways modulated by this compound.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Cell Line | Condition | Concentration | Effect | Reference |
| Insulin Sensitivity | HepG2 | Glucosamine-induced insulin resistance | 1 µg/mL | Significant improvement | [1][2] |
| Anti-inflammatory Activity | BV2 and RAW264.7 | LPS-induced inflammation | Not specified | Inhibition of PGE₂, TNF-α, and IL-6 production | [3] |
| Enzyme Inhibition | BV2 and RAW264.7 | LPS-induced inflammation | Not specified | Inhibition of iNOS and COX-2 expression | [3] |
Experimental Protocols
In Vitro Model of Insulin Resistance in HepG2 Cells
This protocol is based on the reported activity of this compound in a glucosamine-induced insulin resistance model.[1][2]
Objective: To evaluate the effect of this compound on improving insulin sensitivity in an in vitro model of insulin resistance.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
D-Glucosamine
-
Insulin
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on glucose uptake.
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Induction of Insulin Resistance: Replace the medium with serum-free DMEM containing 25 mM D-glucosamine and incubate for 24 hours. Include a control group without glucosamine.
-
This compound Treatment: Remove the glucosamine-containing medium and treat the cells with serum-free DMEM containing various concentrations of this compound (e.g., starting from 1 µg/mL) for 24 hours.
-
Insulin Stimulation: After this compound treatment, stimulate the cells with 100 nM insulin for 30 minutes.
-
Glucose Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS containing 100 µM 2-NBDG to each well.
-
Incubate for 30 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis: Calculate the percentage of glucose uptake relative to the control cells (no glucosamine, with insulin stimulation).
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is based on the reported anti-inflammatory effects of this compound.[3]
Objective: To determine the anti-inflammatory activity of this compound by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW264.7 or BV2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitrite (B80452) (NO) measurement
-
ELISA kits for TNF-α, IL-6, and PGE₂
-
Reagents for Western blotting (antibodies against iNOS, COX-2, p-p65, p65, and β-actin)
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Procedure:
-
Cell Culture and Seeding: Culture and seed RAW264.7 or BV2 cells in a 24-well plate at an appropriate density and allow them to adhere.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for the measurement of NO, TNF-α, IL-6, and PGE₂.
-
Cell Lysates: Wash the cells with cold PBS and lyse them for Western blot analysis.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokines and PGE₂: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatant using specific ELISA kits.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated-p65 (p-p65), total p65, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Normalize the levels of inflammatory mediators and protein expression to the LPS-only group.
Future Directions and Considerations for In Vivo Models
While current data is limited to in vitro studies, the promising results warrant further investigation in animal models of metabolic diseases.
Potential In Vivo Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and hepatic steatosis, closely mimicking human metabolic syndrome.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.
-
Streptozotocin (STZ)-induced Diabetic Models: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can induce a model of type 1 or, in combination with a high-fat diet, type 2 diabetes.
Suggested In Vivo Experimental Design:
-
Model Induction: Establish the chosen metabolic disease model in rodents.
-
This compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Metabolic Phenotyping:
-
Monitor body weight, food and water intake, and body composition.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
Measure fasting and fed blood glucose and insulin levels.
-
Analyze serum lipid profiles (triglycerides, cholesterol).
-
-
Tissue Analysis:
-
At the end of the study, collect tissues such as liver, adipose tissue, and muscle.
-
Perform histological analysis to assess hepatic steatosis and adipocyte morphology.
-
Conduct molecular analysis (e.g., Western blotting, qPCR) to examine the expression and activation of key proteins in insulin signaling and inflammatory pathways.
-
Conclusion
This compound is a novel natural product with demonstrated in vitro efficacy in improving insulin sensitivity and attenuating inflammation. The provided protocols offer a framework for researchers to further explore its mechanisms of action and therapeutic potential in the context of metabolic diseases. Future in vivo studies are crucial to validate these findings and to establish the preclinical proof-of-concept for this compound as a potential therapeutic agent for metabolic disorders.
References
- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Bi-linderone: A Technical Support Guide
The total synthesis of Bi-linderone, a spirocyclopentenedione natural product with significant insulin-sensitizing activity, presents a unique set of challenges for synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during their synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My biomimetic dimerization of methyl linderone (B8099796) is giving a low yield of this compound and a complex mixture of products. How can I improve the yield of the desired product?
Answer: This is a common challenge in the synthesis of this compound. Direct dimerization of methyl linderone, whether through photochemical or radical-initiated methods, often yields linderaspirone A as the major product, with this compound being a minor component.[1]
Troubleshooting Steps:
-
Consider a Two-Step Approach: Instead of a one-pot dimerization targeting this compound, a more efficient route involves the initial synthesis and isolation of linderaspirone A, followed by its thermal isomerization to this compound. Heating a solution of linderaspirone A in a high-boiling solvent like p-xylene (B151628) can lead to a significant increase in the yield of this compound, with reported yields around 51%.[1]
-
Optimize Photochemical Conditions: If pursuing a direct photochemical approach, the presence of dioxygen has been shown to improve the yield of the initial [2+2] cycloaddition product, linderaspirone A.[1] Experiment with irradiating your reaction mixture in the presence of a gentle stream of air or oxygen.
-
Radical Initiator Concentration: In AIBN-promoted radical dimerizations, the concentration of the initiator can influence the product distribution. A systematic variation of the AIBN concentration may help to optimize the formation of the desired dimer.
Question 2: I am struggling with the stereochemical control of my this compound synthesis. How can I obtain a specific stereoisomer?
Answer: this compound is isolated as a racemate from its natural source, Lindera aggregata.[2] The reported total syntheses to date have also been biomimetic and have resulted in racemic this compound.[3] Achieving stereocontrol is a significant and currently unresolved challenge in this compound synthesis.
Potential Strategies (Advanced):
-
Chiral Catalysis: The use of chiral catalysts in the key bond-forming reactions, such as a chiral photosensitizer in the [2+2] cycloaddition or a chiral radical initiator, could potentially induce enantioselectivity. This is an active area of research and would require significant methods development.
-
Chiral Resolution: Racemic this compound can be separated into its individual enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase). This would be a post-synthetic resolution rather than an asymmetric synthesis.
-
Asymmetric Synthesis of a Precursor: A more complex approach would involve the asymmetric synthesis of a chiral precursor to methyl linderone, which could then be carried through the dimerization and isomerization sequence. However, this would require a de novo synthesis of the methyl linderone core.
Question 3: The synthesis of the key precursor, methyl linderone, is inefficient in my hands. What are the most efficient reported methods?
Answer: The overall efficiency of your this compound synthesis is highly dependent on the successful and high-yielding synthesis of methyl linderone. Several synthetic strategies have been reported. A highly efficient approach involves the rearrangement of 4-ylidenebutenolides, which has been reported to produce methyl linderone in five steps with a 45% overall yield.[4] Another concise method is a Darzens cyclopentenedione (B8730137) synthesis.[1][5]
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Photochemical Dimerization of Methyl Linderone | Metal halide lamp, dioxygen | Linderaspirone A | 50 | [1] |
| [2+2] cycloaddition product 8 | 9 | [1] | ||
| Photochemical Dimerization of Methyl Linderone | Irradiated under argon | Linderaspirone A | 38 | [1] |
| [2+2] cycloaddition product 8 | 10 | [1] | ||
| Thermal Isomerization of Linderaspirone A | p-xylene, reflux | This compound | 51 | [1] |
| AIBN-promoted Dimerization of Methyl Linderone | AIBN | Linderaspirone A and this compound | 20 (for 2) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Linderaspirone A via Dioxygen-Assisted Photochemical Dimerization
-
Dissolve methyl linderone in a suitable solvent (e.g., benzene (B151609) or toluene) in a photochemical reactor vessel.
-
Bubble a gentle stream of dioxygen through the solution for 15-20 minutes to ensure saturation.
-
Irradiate the solution with a metal halide lamp while maintaining a slow, continuous flow of dioxygen.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate linderaspirone A.
Protocol 2: Thermal Isomerization of Linderaspirone A to this compound
-
Dissolve the purified linderaspirone A in p-xylene.
-
Heat the solution to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the p-xylene under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.
Visualizing the Synthetic Pathways
References
- 1. Concise Synthesis of Linderaspirone A and Bi‐linderone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step biomimetic synthesis of (±)-linderaspirone A and (±)-bi-linderone [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Concise Synthesis of Linderaspirone A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bi-linderone Extraction Yield
Welcome to the technical support center for Bi-linderone extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental methodologies to enhance your this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a natural product, specifically a dimer of methyl-linderone. It is primarily isolated from the roots of Lindera aggregata, a plant used in traditional medicine.[1][2]
Q2: What are the common methods for extracting this compound?
A2: Common methods for extracting this compound and other bioactive compounds from Lindera aggregata include conventional solvent extraction (e.g., using ethanol), as well as more advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2.[1][3][4][5]
Q3: Why might I be experiencing a low yield of this compound?
A3: Low yields can result from several factors, including the quality and preparation of the plant material, suboptimal extraction parameters (solvent choice, temperature, time), potential degradation of the compound during extraction or purification, and inefficient purification methods.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique for quantifying this compound in an extract. A validated HPLC method allows for accurate determination of the compound's concentration.[1]
Troubleshooting Guide for Low this compound Yield
Low yield is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of this compound. | Verify the botanical identity of the Lindera aggregata roots. Harvest at the optimal time for secondary metabolite content. Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent degradation. |
| Is the plant material properly prepared for extraction? | Inadequate grinding or pulverization, resulting in poor solvent penetration. | Grind the dried root material to a fine, uniform powder (e.g., to pass through a 40-mesh sieve) to increase the surface area available for extraction.[2] |
Problem Area 2: Extraction Parameters
| Question | Possible Cause | Recommended Solution |
| Is the chosen solvent optimal for this compound? | The polarity of the solvent may not be suitable for efficiently dissolving this compound. | This compound is a moderately polar compound. Ethanol (70-80%) is a commonly used solvent.[1][2] Experiment with solvents of varying polarities or solvent mixtures (e.g., ethanol/water, methanol, ethyl acetate) to find the most effective one. |
| Are the extraction temperature and time appropriate? | The temperature may be too low for efficient extraction or too high, causing thermal degradation. The extraction time may be too short for complete extraction. | Optimize the temperature and time for your chosen extraction method. For conventional solvent extraction, refluxing for 1.5-2 hours per cycle can be effective.[1][2] For advanced methods like MAE and UAE, shorter times are typically needed. Monitor for potential degradation at higher temperatures. |
| Is the pH of the extraction medium affecting stability or solubility? | Extreme pH values can lead to the degradation of certain compounds. | While the direct impact of pH on this compound stability is not extensively documented, it is generally advisable to maintain a neutral or slightly acidic pH during extraction to prevent the degradation of phenolic and other sensitive compounds.[6][7] |
Problem Area 3: Purification Process
| Question | Possible Cause | Recommended Solution |
| Is the purification method causing a loss of product? | Inefficient separation from other components in the crude extract, or co-elution with impurities. | For purification, column chromatography is often employed. Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system to effectively separate this compound.[8] Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to avoid loss of the target compound. |
| Is this compound degrading during purification? | Exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during purification steps. | Avoid extreme pH and high temperatures during purification. If using a rotary evaporator to remove solvent, ensure the water bath temperature is kept moderate (e.g., below 50°C). |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical parameters and potential yields for different extraction methods applicable to bioactive compounds from Lindera species and similar plant matrices. Note that the optimal conditions for this compound may vary.
| Extraction Method | Typical Solvent | Key Parameters | Advantages | Potential Disadvantages |
| Conventional Solvent Extraction (Reflux) | 70-80% Ethanol[1][2] | Temperature: Boiling point of solvent; Time: 1.5-2 hours per cycle[1][2] | Simple setup, well-established. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water mixtures | Power: 200-500 W; Time: 20-30 min; Temperature: 30-60°C[9][10][11] | Reduced extraction time, lower solvent consumption, improved efficiency. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | Power: 400-800 W; Time: 5-25 min; Temperature: 50-80°C[4][5][12][13] | Very short extraction time, high efficiency, reduced solvent use. | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvent (e.g., ethanol) | Pressure: 100-300 bar; Temperature: 40-60°C; Time: 1-4 hours[14][15][16][17][18] | "Green" solvent, high selectivity, no solvent residue. | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Reflux)
This protocol describes a general procedure for the solvent extraction of this compound from Lindera aggregata roots at a lab scale.
-
Preparation of Plant Material: Weigh approximately 150 g of dried and finely powdered Lindera aggregata root (passed through a 40-mesh sieve).[2]
-
Extraction:
-
Place the powdered material in a round-bottom flask.
-
Add 500 mL of 80% ethanol.[2]
-
Heat the mixture to reflux and maintain for 2 hours.[2]
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the solid residue two more times with fresh solvent.
-
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification: The crude extract can be further purified using column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general method for UAE of bioactive compounds from Lindera species.
-
Preparation of Plant Material: Weigh approximately 10 g of dried and powdered Lindera aggregata root.
-
Extraction:
-
Place the powdered material in a beaker or flask.
-
Add a suitable solvent (e.g., 200 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 300 W) for 20-30 minutes at a controlled temperature (e.g., 40°C).
-
-
Post-Extraction: Filter the mixture and collect the supernatant. The solvent can then be removed as described in the conventional extraction protocol.
Protocol 3: HPLC Quantification of Lindera aggregata Extract
This is a generalized protocol for the quantification of compounds in a Lindera aggregata extract. Specific parameters for this compound may need to be optimized.
-
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 10 mg/mL).[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions (Example):
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water may be suitable. For example, a starting condition of 56:44 acetonitrile:water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV detector at a wavelength appropriate for this compound (requires determination by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.[1]
-
-
Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the extract can be determined by comparing its peak area to the calibration curve.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Logical flow for troubleshooting low this compound yield.
References
- 1. Root Extract of Lindera aggregata (Sims) Kosterm. Modulates the Th17/Treg Balance to Attenuate DSS-Induced Colitis in Mice by IL-6/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. recent-advances-in-microwave-assisted-extraction-of-bioactive-compounds-from-complex-herbal-samples-a-review - Ask this paper | Bohrium [bohrium.com]
- 6. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Extraction of Anthocyanins from Haskap (Lonicera caerulea L.) Berries Using a Deep Eutectic Solvent (DES) DES Extraction of Anthocyanins from Haskap Berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. athmicbiotech.com [athmicbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasonic-Assisted Extraction of Phenolic Compounds from Lonicera similis Flowers at Three Harvest Periods: Comparison of Composition, Characterization, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of ultrasound-assisted extraction of anthocyanins from haskap berries (Lonicera caerulea L.) using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. utupub.fi [utupub.fi]
Bi-linderone stability and storage conditions
This technical support center provides guidance on the stability and storage of Bi-linderone for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For optimal stability, it is recommended to store the compound as a powder at -20°C for long-term storage, which can maintain its stability for up to three years.[1] When in solvent, it should be stored at -80°C and is stable for up to one year.[1] For short-term handling and shipping, blue ice or ambient temperatures are acceptable.[1]
Q2: How should I handle this compound upon receipt?
Upon receiving this compound, it is important to adhere to the recommended storage conditions immediately. If the compound is to be used shortly, it can be stored at room temperature in a dry and cool place, away from direct sunlight. For extended storage, refer to the long-term storage conditions.
Q3: What solvents are suitable for dissolving this compound?
Q4: I am observing unexpected or inconsistent results in my experiments. Could this be related to this compound stability?
Yes, inconsistent results can be a sign of compound degradation. This compound, like many natural products, may be susceptible to degradation under certain experimental conditions. Factors such as pH, light exposure, and prolonged exposure to ambient temperatures can affect its stability. If you suspect degradation, it is advisable to use a fresh stock of the compound and re-evaluate your experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability profile. Ensure the HPLC method is stability-indicating. |
| Precipitation of the compound in aqueous buffer | Poor solubility or compound aggregation. | Optimize the solvent for the final dilution. Consider the use of co-solvents or excipients to improve solubility, ensuring they are compatible with your experimental system. |
| Inconsistent results between experimental replicates | Inconsistent handling or storage of the compound. | Standardize the handling protocol for this compound across all experiments. Ensure all users are aware of the proper storage and handling procedures. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Overcoming Solubility Issues with Bi-linderone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Bi-linderone. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media.[1] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock dropwise while gently vortexing or swirling the media to ensure gradual mixing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[1][3] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: this compound Precipitates Over Time During a Long-Term Experiment
Question: My this compound solution is clear initially, but I observe a precipitate in my culture plates after 24-48 hours of incubation. Why is this happening and what can I do?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[2] | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for making a this compound stock solution?
A1: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions.[4][5] It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar compounds and is miscible with water.[4] However, it is crucial to keep the final concentration of DMSO in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[1]
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture media?
A2: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for precipitation or turbidity immediately and after incubation at 37°C for a relevant period. For a more quantitative assessment, you can measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[1] The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
Q3: Can I filter out the precipitate and still use the media?
A3: Filtering the media after precipitation has occurred is generally not recommended.[1] The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable. It is better to address the root cause of the precipitation.
Q4: Will serum in the media help to prevent precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds; however, this effect has its limits.[1] At high concentrations, a compound can still precipitate even in the presence of serum. The amount and specific composition of the serum can also influence its solubilizing capacity.
Q5: My this compound stock solution in DMSO is frozen. I see a precipitate after thawing. What should I do?
A5: It is common for compounds to precipitate out of DMSO upon freezing. Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[2] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution for In Vitro Assays
This protocol provides a general method for preparing a this compound stock solution and diluting it into cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming at 37°C can be applied.[6]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To avoid a large dilution factor directly into the media, first, create an intermediate dilution of your stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Slowly add a small volume of the this compound DMSO stock to the pre-warmed medium while gently vortexing or swirling. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Crucially, add the DMSO stock to the media, not the other way around.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Aqueous Solubility of this compound
This experiment will help you determine the approximate solubility of this compound in your specific cell culture medium.
Procedure:
-
Prepare a Serial Dilution of the Compound in DMSO:
-
Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
-
Signaling Pathways and Visualizations
This compound is a derivative of linderone. Linderone has been shown to exert its biological effects through the modulation of key signaling pathways such as NF-κB and Nrf2.[7] Understanding these pathways can provide context for your experimental observations.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory and immune responses. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Nrf2 Signaling Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.
Caption: The Nrf2 antioxidant response pathway and potential activation by this compound.
References
Technical Support Center: Optimizing Bi-linderone Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bi-linderone in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a natural compound that has demonstrated various biological activities in preclinical studies. Its mechanism of action is primarily associated with the modulation of key signaling pathways involved in inflammation and oxidative stress. Specifically, this compound has been shown to influence the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound is cell-type dependent. Based on available data, a concentration range of 1 to 40 µM is a reasonable starting point for most in vitro studies. For instance, this compound has shown significant activity in improving insulin (B600854) sensitivity in HepG2 cells at a concentration of 1 µg/mL.[1] In studies with the related compound linderone, a safe concentration range of 10–40 μM was identified for BV2 and HT22 cells.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to this compound treatment. | Sub-optimal concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration. |
| Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Cell line insensitivity: The target signaling pathways may not be active or responsive in the chosen cell line. | Select a cell line known to have active NF-κB and Nrf2 signaling pathways. You can screen different cell lines to find a suitable model. | |
| High background or inconsistent results in colorimetric assays (e.g., MTT). | Precipitation of this compound: The compound may precipitate in the aqueous culture medium, especially at higher concentrations, interfering with absorbance readings. | Visually inspect the wells for any precipitate under a microscope. If precipitation is observed, try to improve solubility by preparing the working solution in pre-warmed medium and mixing thoroughly. Consider using a lower concentration or a different solvent system if compatible with your cells. |
| Direct reaction with assay reagents: Some natural compounds can directly react with the assay reagents, leading to false-positive or false-negative results. | Run a control experiment with this compound in cell-free medium to check for any direct reaction with the assay reagents. If interference is observed, consider using an alternative assay (e.g., a fluorescence-based or luminescence-based viability assay). | |
| Unexpected cytotoxicity at low concentrations. | Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1% v/v).[6][7][8] Always include a vehicle control with the same solvent concentration to assess its effect on cell viability. |
| Off-target effects: this compound may have off-target effects in certain cell types. | Review the literature for any known off-target effects of this compound or related compounds. If significant off-target effects are suspected, consider using more specific inhibitors or activators of the target pathways as controls. |
Quantitative Data
Table 1: Effective Concentrations of this compound and Linderone in Various In Vitro Models
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect |
| This compound | HepG2 | Insulin Sensitivity Assay | 1 µg/mL | Improvement of insulin sensitivity[1] |
| This compound | BV2, RAW264.7 | Anti-inflammatory Assays | 40 µM | Inhibition of NO, PGE2, TNF-α, and IL-6 production[9] |
| Linderone | BV2, HT22 | Cell Viability Assay (MTT) | 10-40 µM | Safe concentration range[2][3] |
| Linderone | BV2 | Anti-inflammatory Assays | 40 µM | Inhibition of nitrite, PGE2, TNF-α, and IL-6 production[2] |
| Linderone | HT22 | Neuroprotection Assay | Concentration-dependent | Neuroprotective effects against glutamate-induced oxidative stress[2] |
Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines (for comparative purposes)
| Compound | Cell Line | IC50 Value (µM) |
| Compound 1 | HTB-26 (Breast Cancer) | 10-50 |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10-50 |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 |
| 5-FU | HCT116 (Colorectal Cancer) | ~22.4 (for Compound 1), ~0.34 (for Compound 2) |
| Satureja bachtiarica extract | K562 (Leukemia) | 28.3 µg/mL |
| Satureja hortensis extract | Jurkat (Leukemia) | 66.7 µg/mL |
| Glycyrrhiza glabra extract | Fen (Solid Tumor) | 182 µg/mL |
Note: The IC50 values in Table 2 are for compounds other than this compound and are provided for comparative context of cytotoxic potencies in cancer cell lines.[10][11]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for NF-κB and Nrf2/HO-1 Pathways
This protocol provides a general framework for analyzing protein expression levels.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bi-linderone NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bi-linderone. The following sections address common issues encountered during NMR spectroscopy experiments and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows broad or poorly resolved signals. What could be the cause?
A1: Broad signals in the NMR spectrum of this compound can arise from several factors related to its complex, dimeric, and spirocyclic structure:
-
Sample Concentration: High sample concentrations can lead to increased solution viscosity and intermolecular interactions, resulting in peak broadening. Try diluting your sample.
-
Conformational Rigidity: The rigid spirocyclic system of this compound can lead to restricted bond rotation on the NMR timescale, causing chemical exchange broadening.[1]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider using a chelating agent if metal contamination is suspected.
-
Poor Shimming: A non-homogeneous magnetic field will lead to broadened lineshapes.[2] Re-shimming the spectrometer is recommended.
-
Solid Particles: The presence of undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity.[1] It is crucial to filter your sample before analysis.
Q2: I am having difficulty assigning the quaternary spiro-carbon in the ¹³C NMR spectrum. How can I definitively identify it?
A2: The quaternary spiro-carbon in this compound can be challenging to assign due to its lack of attached protons and potentially long relaxation time, often resulting in a low-intensity signal. The recommended approach is to use a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Look for correlations from protons on both rings of the spiro system to a single quaternary carbon. The observation of these multiple correlations provides strong evidence for the assignment of the spirocenter.[1]
Q3: Some of the proton signals in my this compound spectrum are overlapping. How can I improve the resolution?
A3: Overlapping signals are a common challenge with complex molecules like this compound. Here are some strategies to improve spectral resolution:
-
Use a Different Solvent: Changing the deuterated solvent can alter the chemical shifts of your compound, potentially resolving overlapping peaks. Solvents like benzene-d6 (B120219) can induce different chemical shifts compared to chloroform-d.[2]
-
Higher Field Spectrometer: Utilizing an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to separate overlapping signals.[1]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes resolve overlapping signals by changing the conformational equilibrium of the molecule.[1]
Q4: I see a peak around 1.6 ppm in my ¹H NMR spectrum run in deuterated chloroform (B151607) (CDCl₃) that I cannot assign to this compound. What is its origin?
A4: A peak around 1.6 ppm in a spectrum run in CDCl₃ is often due to residual water in the solvent. Deuterated solvents are hygroscopic and can absorb moisture from the air. To confirm this, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the amount of dissolved this compound. |
| Insufficient number of scans. | Increase the number of scans (NS). | |
| Improperly set receiver gain. | Optimize the receiver gain (RG) to avoid signal clipping. | |
| Broad Peaks | High sample concentration. | Dilute the sample. |
| Presence of solid particles. | Filter the sample solution before transferring it to the NMR tube. | |
| Poor shimming. | Re-shim the magnet. | |
| Paramagnetic impurities. | Use high-purity solvents and clean glassware. | |
| Overlapping Proton Signals | Insufficient spectral dispersion. | Use a higher field NMR spectrometer if available. |
| Solvent effects. | Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆). | |
| Quaternary Carbon Signal is Weak or Missing | Long T₁ relaxation time. | Increase the relaxation delay (d1) in the ¹³C NMR experiment. |
| Low sample concentration. | Use a more concentrated sample for ¹³C NMR. | |
| Presence of Extraneous Peaks | Residual solvent from purification (e.g., ethyl acetate, acetone). | Ensure the sample is thoroughly dried under high vacuum. |
| Water in the deuterated solvent. | Use a fresh, dry deuterated solvent or add a small amount of D₂O to exchange the labile protons. | |
| Grease from glassware. | Use clean glassware and avoid using excessive grease on joints. |
This compound NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, referenced to CDCl₃.[3]
¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
| 7.60 - 7.52 (m) |
| 7.43 - 7.33 (m) |
| 7.02 (d, J = 16.0 Hz) |
| 6.91 (d, J = 16.0 Hz) |
| 6.09 (s) |
| 4.14 (s) |
| 3.99 (s) |
| 3.89 (s) |
| 3.86 (s) |
| 3.82 (s) |
| 3.79 (s) |
| 3.51 (d, J = 11.2 Hz) |
| 3.39 (d, J = 11.2 Hz) |
| 2.18 (s) |
¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
| 203.4 |
| 195.9 |
| 194.5 |
| 171.3 |
| 168.0 |
| 152.9 |
| 152.7 |
| 145.4 |
| 142.8 |
| 134.5 |
| 130.6 |
| 129.1 |
| 128.7 |
| 127.9 |
| 121.2 |
| 108.5 |
| 85.1 |
| 61.8 |
| 61.3 |
| 59.9 |
| 59.4 |
| 56.5 |
| 56.3 |
| 46.8 |
| 30.9 |
Experimental Protocol: Acquiring High-Quality NMR Spectra of this compound
This protocol outlines the recommended steps for preparing a sample of this compound and setting up the NMR spectrometer for optimal data acquisition.
1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure the compound is fully dissolved. Visually inspect for any particulate matter.
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Transfer: Carefully transfer the clear solution to the NMR tube.
-
Capping: Cap the NMR tube securely.
2. NMR Spectrometer Setup and Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (sw): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans for a preliminary spectrum. Increase as needed for better signal-to-noise.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (sw): ~220 ppm (centered around 110 ppm).
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (may need to be increased for quaternary carbons).
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
Visualizations
Caption: A general troubleshooting workflow for common NMR issues.
Caption: A typical experimental workflow for NMR spectroscopy.
References
avoiding degradation of Bi-linderone during experiments
Welcome to the Bi-linderone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your studies.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions to mitigate degradation.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Possible Cause | Troubleshooting & Optimization Steps |
| Degradation in Culture Medium | Optimize Storage and Handling: Prepare small-volume aliquots of your this compound stock solution in a suitable solvent (e.g., DMSO) to minimize freeze-thaw cycles. Store stock solutions at -80°C and protect them from light. When preparing working solutions, dilute the stock immediately before adding it to the pre-warmed cell culture medium. |
| Perform a Stability Study in Medium: Conduct a time-course experiment to quantify the concentration of this compound in your specific cell culture medium over the duration of your typical experiment. This can be done using HPLC. | |
| Consider Antioxidants: For long-term experiments, the addition of antioxidants to the cell culture medium could potentially mitigate oxidative degradation, although this should be validated to ensure it does not interfere with the experimental outcomes. | |
| Reaction with Serum Components | Use Reduced-Serum or Serum-Free Media: If possible, perform initial experiments in low-serum or serum-free conditions to assess if serum components are contributing to degradation. |
Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.
| Possible Cause | Troubleshooting & Optimization Steps |
| Formation of Degradation Products | Review Experimental Conditions: Analyze your experimental workflow for potential stressors such as exposure to light, extreme pH, or high temperatures. |
| Conduct Forced Degradation Studies: Systematically expose this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples. | |
| Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products. This may require adjustments to the mobile phase, column, or gradient. |
Issue 3: Physical changes in this compound stock solution (e.g., color change).
| Possible Cause | Troubleshooting & Optimization Steps |
| Oxidation or Photodegradation | Proper Storage: Ensure stock solutions are stored in amber vials or wrapped in foil to protect from light. Purging the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidation. |
| Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions, as impurities or water can catalyze degradation reactions. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C. Stock solutions prepared in a suitable solvent (e.g., DMSO) should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. All forms of this compound should be protected from light.
Q2: What is the known stability of this compound in different solvents?
A2: While specific quantitative data on the stability of this compound in various solvents is limited in publicly available literature, aprotic solvents like DMSO are generally preferred for creating stock solutions of similar natural compounds. It is crucial to use high-purity, anhydrous solvents. For aqueous buffers, the stability of this compound may be pH-dependent. It is recommended to prepare fresh aqueous solutions for each experiment and use them promptly.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the stability of this compound. This involves developing an HPLC method that can separate the parent this compound peak from any potential degradation products. You can then incubate this compound under your experimental conditions (e.g., in cell culture media at 37°C) and analyze samples at different time points to quantify the remaining intact compound.
Q4: What are the likely degradation pathways for this compound?
A4: Although specific degradation pathways for this compound have not been extensively reported, related compounds with similar functional groups, such as polyphenols and cyclopentenediones, are susceptible to oxidation, hydrolysis (especially at non-neutral pH), and photodegradation.[1] Forced degradation studies are the best approach to experimentally determine the specific degradation pathways for this compound.
III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1N NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Dissolve the thermally and photolytically stressed solid samples in a suitable solvent.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products, allowing for accurate quantification of the intact compound in stability studies.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A typical starting point could be a linear gradient from 10% to 90% organic solvent over 30 minutes.
-
-
Method Validation with Stressed Samples:
-
Inject the samples generated from the forced degradation study (Protocol 1).
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the this compound peak is free from co-eluting impurities.
-
-
Quantification:
-
Once the method is validated, create a calibration curve using a series of known concentrations of a this compound reference standard to accurately quantify the compound in your experimental samples.
-
IV. Signaling Pathways and Experimental Workflows
This compound's biological effects are attributed to its modulation of key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Anti-Inflammatory Signaling Pathway
This compound and its related compound, linderone, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[4][5]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Insulin (B600854) Sensitivity Signaling Pathway
This compound has been reported to improve insulin sensitivity, likely through the modulation of the PI3K/AKT signaling pathway, a key pathway in insulin action.[6]
Caption: PI3K/AKT signaling pathway in insulin sensitivity enhanced by this compound.
Experimental Workflow for Assessing this compound Stability
A logical workflow is essential for systematically evaluating the stability of this compound.
Caption: Workflow for assessing the experimental stability of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Addressing Bi-linderone Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Bi-linderone in various cell lines.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cytotoxic effects of this compound in our cancer cell line panel. What could be the reason?
A1: Several factors could contribute to a lack of apparent cytotoxicity. Consider the following:
-
Compound Solubility: this compound, as a natural product, may have limited solubility in aqueous cell culture media. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in media. Visually inspect for any precipitation after dilution.
-
Concentration Range: The concentrations tested may be too low to induce a cytotoxic response. It is advisable to perform a wide dose-response analysis to determine the effective concentration range.
-
Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound. This compound has been noted for its anti-inflammatory effects and its activity in improving insulin (B600854) sensitivity in HepG2 cells.[1] Its cytotoxic potential may be cell-type specific.
-
Incubation Time: The experimental endpoint may be too early to observe cytotoxic effects. Consider extending the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects.
Q2: Our cell viability assay results are inconsistent between experiments. What are the potential sources of variability?
A2: Reproducibility issues in cytotoxicity assays are common and can often be traced back to subtle variations in experimental conditions. Key factors to investigate include:
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and limited passage number range to avoid phenotypic drift.[2]
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments.[2]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to treatments.[2]
-
-
Reagent Preparation: Prepare fresh reagents whenever possible and avoid multiple freeze-thaw cycles of stock solutions.[2]
-
Pipetting Accuracy: Inconsistent pipetting, especially with multi-channel pipettes, can lead to significant errors.
Q3: We are observing a high background signal in our colorimetric cytotoxicity assay (e.g., MTT, XTT). What could be the cause?
A3: High background signals in colorimetric assays can arise from several sources, particularly when working with natural products like this compound:
-
Compound Interference: this compound, like other natural products, may directly reduce the tetrazolium salts used in assays like MTT, leading to a false positive signal of viability.[3] It is crucial to include a "compound-only" control (wells with this compound and media, but no cells) to assess for this interference.
-
Precipitation: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[3]
-
Media Components: Phenol (B47542) red in cell culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation step.
Q4: How can we confirm that the observed cytotoxicity is due to apoptosis?
A4: While a decrease in cell viability suggests cytotoxicity, it does not elucidate the mechanism of cell death. To specifically investigate apoptosis, consider the following assays:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic process.
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
DNA Fragmentation Analysis: Assess for the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis using gel electrophoresis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal in viability assay | - Insufficient number of viable cells.- Inefficient cell lysis (for ATP-based assays).[2] | - Optimize cell seeding density through a titration experiment.- Ensure the lysis buffer effectively inactivates ATP-degrading enzymes.[2] |
| Edge effects in microplates | - Evaporation and temperature fluctuations in the outer wells.[2] | - Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2] |
| Unexpectedly high cell viability | - Direct reduction of the assay reagent by this compound.[3]- Proliferative effect at low concentrations (hormesis). | - Run a "compound-only" control to measure direct reagent reduction.[3]- Expand the concentration range to include higher doses. |
| Poor solubility of this compound | - Lipophilic nature of the compound. | - Use a suitable organic solvent like DMSO for the stock solution.- Consider gentle sonication or vortexing to aid dissolution.[3] |
Biological Activity of this compound and Related Compounds
| Compound | Cell Line(s) | Observed Effect | Reference |
| This compound | HepG2 | Improved insulin sensitivity | [1] |
| This compound | BV2, RAW264.7 | Anti-inflammatory effects (inhibition of PGE2, TNF-α, IL-6, iNOS, COX-2, and NF-κB activation) | |
| Linderone | BV2, HT22 | Anti-neuroinflammatory and antioxidant effects via NF-κB and Nrf2 pathways | [4][5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Compound-Only Control: In a separate set of wells without cells, add the same concentrations of this compound to assess for direct MTT reduction.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "compound-only" control from the experimental wells. Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity results.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Bi-linderone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Bi-linderone. Given that this compound is a complex natural product, it is presumed to have low aqueous solubility, a common challenge for such molecules. The following resources are designed to guide researchers in applying various formulation strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of a lipophilic compound like this compound?
A1: The primary challenges for a compound like this compound, which is likely poorly water-soluble, are its low dissolution rate in gastrointestinal fluids and potentially high first-pass metabolism.[1][2] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[2] Furthermore, after absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, a phenomenon known as first-pass metabolism.
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[3][4] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, which can be readily absorbed.[3][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4]
Q3: How do I select the best formulation strategy for this compound?
A3: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound, such as its solubility in various solvents and lipids, melting point, and chemical stability. A systematic approach involving pre-formulation studies is recommended. This includes determining the drug's solubility in different oils, surfactants, and polymers to assess the feasibility of each approach.[7]
Q4: What in vitro models can be used to predict the improvement in this compound's bioavailability?
A4: In vitro models are crucial for screening formulations before proceeding to in vivo studies. Key models include:
-
Dissolution testing: To compare the rate and extent of this compound release from different formulations in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assay: This cell-based model predicts intestinal drug absorption and can indicate if a compound is a substrate for efflux transporters.[8][9][10]
Troubleshooting Guides
Issue 1: Low and inconsistent dissolution of this compound from a solid dispersion formulation.
-
Question: My solid dispersion of this compound with PVP K30 shows only a marginal improvement in dissolution, and the results are highly variable. What could be the cause, and how can I troubleshoot this?
-
Answer:
-
Potential Causes:
-
Incomplete Amorphous Conversion: The drug may not be fully converted to its amorphous state within the polymer, or it may have recrystallized upon storage.
-
Poor Polymer/Drug Miscibility: this compound and PVP K30 may not be fully miscible at the tested ratio, leading to phase separation.
-
Inadequate Polymer Concentration: The amount of polymer may be insufficient to maintain the drug in a supersaturated state during dissolution.
-
-
Troubleshooting Steps:
-
Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound in the dispersion.
-
Vary Drug-to-Polymer Ratios: Prepare solid dispersions with different ratios of this compound to PVP K30 to find the optimal concentration for dissolution enhancement.
-
Explore Different Polymers: Test other polymers such as HPMC, Soluplus®, or Eudragit® to find a more suitable carrier for this compound.[5]
-
Incorporate a Surfactant: Adding a small percentage of a surfactant to the solid dispersion can improve the wettability and dissolution of the formulation.
-
-
Issue 2: The this compound-loaded SEDDS formulation is not forming a stable nanoemulsion upon dilution.
-
Question: When my SEDDS formulation of this compound is diluted with water, it forms large, unstable droplets and shows signs of drug precipitation. How can I optimize my SEDDS?
-
Answer:
-
Potential Causes:
-
Inappropriate Excipient Selection: The chosen oil, surfactant, or cosurfactant may not be optimal for emulsifying this compound.
-
Incorrect Excipient Ratios: The ratio of oil to surfactant and cosurfactant is critical for the spontaneous formation of a stable nanoemulsion.[6]
-
Low Drug Solubility in the Formulation: this compound may have limited solubility in the lipid base, leading to precipitation upon dilution.
-
-
Troubleshooting Steps:
-
Systematic Excipient Screening: Conduct solubility studies of this compound in a wider range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).[7]
-
Construct a Pseudo-Ternary Phase Diagram: This will help identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable nanoemulsion region.[11]
-
Assess Thermodynamic Stability: Subject the diluted SEDDS to stress tests, such as centrifugation and freeze-thaw cycles, to ensure the long-term stability of the formed nanoemulsion.[12]
-
-
Issue 3: High efflux ratio of this compound observed in the Caco-2 permeability assay.
-
Question: The Caco-2 assay for my optimized this compound formulation shows good apical-to-basolateral (A-B) permeability, but the basolateral-to-apical (B-A) transport is significantly higher, resulting in an efflux ratio greater than 2. What does this indicate and what are the next steps?
-
Answer:
-
Indication: An efflux ratio greater than 2 suggests that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the intestinal cells back into the gut lumen, thereby limiting its net absorption.[10][13]
-
Next Steps:
-
Co-administration with an Efflux Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor. A significant reduction in the efflux ratio would confirm the involvement of that specific transporter.[10]
-
Formulation Modification: Some formulation excipients, such as certain surfactants (e.g., Tween 80, Kolliphor EL), can inhibit efflux transporters. Consider incorporating such excipients into your formulation.
-
In Vivo Relevance: While a high in vitro efflux ratio is a concern, its impact in vivo can vary. Proceeding to a pilot in vivo pharmacokinetic study in an animal model is warranted to determine the actual impact on bioavailability.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Formulation Excipients
| Excipient Category | Excipient Name | Solubility (mg/mL ± SD) |
| Oils | Capryol 90 | 15.2 ± 1.8 |
| Labrafil M 1944 CS | 25.6 ± 2.5 | |
| Olive Oil | 5.1 ± 0.7 | |
| Surfactants | Kolliphor EL | 110.5 ± 9.3 |
| Tween 80 | 85.3 ± 7.1 | |
| Labrasol | 98.7 ± 8.5 | |
| Cosurfactants | Transcutol HP | 150.2 ± 12.6 |
| PEG 400 | 75.4 ± 6.9 | |
| Polymers | PVP K30 | 45.8 ± 4.2 (in methanol) |
| HPMC E5 | 30.1 ± 3.5 (in methanol) | |
| Soluplus® | 62.5 ± 5.9 (in methanol) |
Table 2: In Vitro Performance of Different this compound Formulations
| Formulation Type | Composition | Particle Size (nm ± SD) | % Drug Release at 60 min (pH 6.8) | Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s ± SD) | Efflux Ratio |
| Unformulated this compound | This compound Powder | >2000 | 12.5 ± 2.1 | 0.8 ± 0.2 | 1.2 |
| Solid Dispersion | This compound:Soluplus® (1:5) | N/A | 75.8 ± 6.3 | 4.5 ± 0.9 | 1.5 |
| SEDDS | This compound (2%), Labrafil (30%), Kolliphor EL (50%), Transcutol HP (18%) | 45.2 ± 3.7 | 92.3 ± 7.8 | 10.2 ± 1.5 | 2.8 |
| SEDDS with Inhibitor | SEDDS + Verapamil | 46.1 ± 4.0 | 93.1 ± 8.1 | 15.8 ± 2.1 | 1.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of Soluplus® in 10 mL of methanol.
-
Mixing: Stir the solution using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a thin film is formed on the inner surface of the flask.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to obtain a uniform particle size.[5]
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection: Based on solubility studies (Table 1), select an oil, surfactant, and cosurfactant. For example, Labrafil M 1944 CS (oil), Kolliphor EL (surfactant), and Transcutol HP (cosurfactant).
-
Formulation Preparation: Accurately weigh the components in the desired ratio (e.g., 30% oil, 50% surfactant, 20% cosurfactant).
-
Drug Incorporation: Add the required amount of this compound to the mixture of excipients.
-
Homogenization: Gently heat the mixture to 40°C while stirring with a magnetic stirrer until the this compound is completely dissolved and the mixture is clear and homogenous.[6][7]
-
Equilibration: Allow the formulation to cool to room temperature and equilibrate for at least 24 hours before characterization.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer.[8][9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold (e.g., 200 Ω·cm²) indicates a suitable monolayer.[10]
-
Dosing Solution Preparation: Prepare a dosing solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (A-B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (B-A):
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).[13]
Visualizations
Caption: Workflow for formulation development and evaluation to enhance bioavailability.
Caption: Putative signaling pathway of this compound based on Linderone studies.[14][15]
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. japsonline.com [japsonline.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Bi-linderone vs. Established Insulin Sensitizers: A Comparative Guide for Researchers
An objective analysis of the emerging natural compound Bi-linderone against the clinically established insulin (B600854) sensitizers, Metformin (B114582) and Thiazolidinediones, based on available experimental data.
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes mellitus, creating a persistent demand for novel insulin-sensitizing agents. While established drugs like Metformin and Thiazolidinediones (TZDs) are mainstays in clinical practice, research into new compounds with potentially different mechanisms and improved safety profiles is ongoing. One such compound that has emerged in early-stage research is this compound, a natural product isolated from the plant Lindera aggregata. This guide provides a comparative overview of this compound against Metformin and TZDs, summarizing the current, albeit limited, experimental evidence for this compound and contrasting it with the extensive data available for the established drugs.
Overview of this compound
This compound is a dimeric derivative of methyl-linderone. To date, scientific literature on its biological activities is sparse. A key study has reported its potential as an insulin sensitizer (B1316253) based on in vitro experiments.
Reported In Vitro Efficacy
The primary evidence for this compound's insulin-sensitizing activity comes from a study demonstrating its ability to counteract glucosamine-induced insulin resistance in HepG2 cells, a human liver cancer cell line commonly used in metabolic research.[1][2][3][4] The study reported that this compound showed significant activity at a concentration of 1 µg/mL. However, detailed dose-response data and further mechanistic studies are not yet available in published literature.
Established Insulin Sensitizers: A Benchmark for Comparison
For a comprehensive comparison, it is essential to understand the mechanisms and performance of the most widely used insulin sensitizers: Metformin and Thiazolidinediones.
Metformin
Metformin, a biguanide, is the first-line therapy for type 2 diabetes. Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5][6][7][8][9]
Key Actions of Metformin:
-
Reduces Hepatic Glucose Production: Metformin's principal effect is to decrease gluconeogenesis in the liver.[5][7][8]
-
Increases Peripheral Glucose Uptake: It enhances glucose uptake and utilization in skeletal muscle and adipose tissue.[5][6]
-
Improves Insulin Signaling: Metformin has been shown to improve insulin receptor tyrosine kinase activity.[6]
-
Gut Microbiome Modulation: Emerging evidence suggests that metformin's effects may be partly mediated through its influence on the gut microbiome.[5][8]
Thiazolidinediones (TZDs)
Thiazolidinediones, such as Pioglitazone and Rosiglitazone, are potent insulin sensitizers that act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[10][11][12][13][14]
Key Actions of Thiazolidinediones:
-
PPARγ Activation: TZDs bind to and activate PPARγ, a nuclear receptor primarily expressed in adipose tissue.[10][11][12][13][14]
-
Adipocyte Differentiation and Lipid Metabolism: Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, promoting the storage of fatty acids in adipocytes and reducing circulating free fatty acids.[11][14]
-
Improved Insulin Sensitivity: By reducing lipotoxicity in muscle and liver, TZDs enhance insulin sensitivity in these tissues.[10][11][13]
-
Adipokine Secretion: TZDs can favorably alter the secretion of adipokines, such as increasing adiponectin, which has insulin-sensitizing effects.[14]
Comparative Data and Experimental Insights
Due to the nascent stage of this compound research, a direct quantitative comparison with Metformin and TZDs is not feasible. The following tables summarize the available information, highlighting the gaps in our knowledge of this compound.
Data Presentation: Performance Metrics
| Feature | This compound | Metformin | Thiazolidinediones (TZDs) |
| Primary Mechanism | Unknown; counteracts glucosamine-induced insulin resistance in vitro | AMPK activation[5][6][7][8][9] | PPARγ agonism[10][11][12][13][14] |
| Primary Site of Action | Unknown (tested in liver cells) | Liver, Gut[5][7][8] | Adipose tissue[10][11][13][14] |
| Effect on Hepatic Glucose Production | Not Available | Decreases[5][7][8] | Minor decrease[13] |
| Effect on Peripheral Glucose Uptake | Not Available | Increases[5][6] | Increases[13][15] |
| Effect on Insulin Secretion | Not Available | No direct effect[5] | No direct effect[14] |
| Effect on Body Weight | Not Available | Neutral or slight decrease | Increase[16] |
| Lipid Profile Effects | Not Available | Reduces triglycerides and LDL cholesterol[5] | Reduces triglycerides, may increase HDL and LDL cholesterol[12] |
| Hypoglycemia Risk (as monotherapy) | Not Available | Very low[5] | Very low |
Comparative Efficacy from Clinical Studies (Metformin vs. TZDs)
A meta-analysis of randomized controlled trials comparing Metformin and TZDs revealed the following:
-
Fasting Plasma Glucose (FPG): TZDs demonstrated a significantly greater reduction in FPG levels compared to Metformin.[17]
-
Glycated Hemoglobin (HbA1c): Both drug classes showed a similar effect on improving glycemic control as measured by HbA1c levels.[17]
-
Insulin Sensitivity: TZDs were found to be more effective at improving insulin sensitivity than Metformin.[16][17]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the initial in vitro study likely employed a variation of the following standard method.
Glucosamine-Induced Insulin Resistance in HepG2 Cells
This model is commonly used to screen for compounds with insulin-sensitizing properties.[1][2][3][4]
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.
-
Induction of Insulin Resistance: Cells are pre-incubated with glucosamine (B1671600) (e.g., 20 mM for 18 hours) to induce a state of insulin resistance.[1][3]
-
Treatment: The glucosamine-containing medium is removed, and cells are treated with the test compound (e.g., this compound) in the presence or absence of insulin.
-
Glucose Uptake Assay: A fluorescently labeled glucose analog (e.g., 2-NBDG) is added to the cells. The amount of fluorescence inside the cells is measured to quantify glucose uptake.
-
Data Analysis: The glucose uptake in cells treated with the test compound is compared to that of untreated and insulin-stimulated controls.
Signaling Pathways and Visualizations
The following diagrams illustrate the known signaling pathways for Metformin and TZDs. A hypothetical workflow for evaluating a novel compound like this compound is also presented.
Caption: Metformin's primary mechanism of action involves the activation of AMPK.
Caption: Thiazolidinediones exert their effects through the activation of PPARγ.
Caption: A typical workflow for the preclinical evaluation of a novel insulin sensitizer.
Conclusion and Future Directions
This compound represents an early-stage natural product with preliminary in vitro data suggesting potential insulin-sensitizing properties. However, a significant amount of research is required to validate these initial findings and to elucidate its mechanism of action. In contrast, Metformin and Thiazolidinediones are well-characterized insulin sensitizers with established efficacy and extensive clinical data.
For researchers and drug development professionals, this compound may be a compound of interest for further investigation. Future studies should focus on:
-
Confirming its insulin-sensitizing effects in various in vitro and in vivo models.
-
Determining its precise molecular target and signaling pathway.
-
Conducting dose-response studies to establish its potency.
-
Evaluating its safety and pharmacokinetic profile.
Until such data becomes available, any comparison of this compound to established drugs like Metformin and TZDs remains speculative. This guide will be updated as new research on this compound is published.
References
- 1. Glucosamine induces resistance to insulin-like growth factor I (IGF-I) and insulin in Hep G2 cell cultures: biological significance of IGF-I/insulin hybrid receptors [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cichoric Acid Reverses Insulin Resistance and Suppresses Inflammatory Responses in the Glucosamine-Induced HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]
- 13. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]
- 14. nps.org.au [nps.org.au]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Systematic Review and Meta-Analysis of Randomized Controlled Trials Comparing the Effects of Biguanides (Metformin) and Thiazolidinediones on Glucose Tolerance and Insulin Sensitivity in Patients With Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Bi-linderone: A Potent Anti-Inflammatory Agent Validated and Compared
For Immediate Release
GOSAN, Dec. 3, 2025 – In the continuous search for novel therapeutic agents to combat inflammation, the natural compound Bi-linderone has demonstrated significant anti-inflammatory properties. This guide provides a comprehensive validation of its effects, comparing its performance with established anti-inflammatory drugs and presenting the supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Inflammatory Activity
This compound, a compound isolated from Lindera erythrocarpa, has been shown to effectively suppress key inflammatory mediators.[1] To contextualize its potency, this guide draws upon available data to compare its activity with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), the corticosteroid Dexamethasone, and the selective COX-2 inhibitor Celecoxib.
It is crucial to note that the following quantitative data has been compiled from various studies. Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, stimulus concentrations, and incubation times.
| Compound | Target/Assay | Cell Line | IC50/EC50 Value | Reference |
| This compound | Inhibition of NO, PGE2, TNF-α, IL-6 | BV2 and RAW264.7 | Data not available in IC50 | [1] |
| Indomethacin | PGE2 Inhibition | C6 Glioma Cells | ~8 µM | [2] |
| PGE2 Inhibition | Human Synovial Cells | 5.5 nM | [1][3] | |
| NO Inhibition | RAW 264.7 | 14.6 µg/mL | [4] | |
| Dexamethasone | NO Inhibition | RAW 264.7 | 34.60 µg/mL | [5] |
| NF-κB Inhibition (GM-CSF release) | A549 Cells | 2.2 x 10⁻⁹ M | [3] | |
| Celecoxib | COX-2 Inhibition | Human Dermal Fibroblasts | 40 nM | [6] |
Mechanism of Action: Inhibition of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound, along with its related compounds Linderaspirone A and Demethoxy-bi-linderone, has been demonstrated to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-induced BV2 and RAW264.7 cells.[1] The closely related compound, Linderone, has been shown to inhibit the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby halting the transcription of inflammatory mediators.[7]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling cascade, comprising kinases such as p38, JNK, and ERK, plays a pivotal role in translating extracellular stimuli into cellular inflammatory responses. While direct studies on this compound's specific interactions with each MAPK are ongoing, its inhibitory effect on downstream inflammatory mediators suggests a modulatory role on this pathway. The inhibition of pro-inflammatory enzymes like iNOS and COX-2, which are regulated by MAPK signaling, further supports this mechanism.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The validation of this compound's anti-inflammatory effects relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Culture and Induction of Inflammation
Murine macrophage cell lines, such as RAW 264.7 or BV2 microglia, are commonly used models for in vitro inflammation studies.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ to 5 x 10⁵ cells/well and incubated for 12-24 hours.[6]
-
Treatment: Cells are pre-treated with varying concentrations of this compound or comparator drugs for 1-2 hours.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.[4]
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Assays: The levels of these pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for iNOS, COX-2, phosphorylated IκBα, and total IκBα, followed by incubation with a secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence strongly supports the anti-inflammatory potential of this compound, positioning it as a promising candidate for further investigation and development. Its mechanism of action, centered on the inhibition of the NF-κB pathway, provides a solid foundation for its therapeutic application. While direct quantitative comparisons with standard anti-inflammatory drugs are still needed under standardized conditions, the existing data highlights its significant bioactivity. Future research should focus on obtaining precise IC50 values for this compound and elucidating its detailed interactions with the MAPK signaling cascade to fully characterize its anti-inflammatory profile.
References
- 1. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apjai-journal.org [apjai-journal.org]
Comparative Analysis of Bi-linderone's Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the mechanism of action of Bi-linderone, a novel spirocyclopentenedione-containing compound. Due to the limited direct experimental data on this compound's specific signaling pathways, this guide draws comparisons with its structural analog, Linderone, and the well-established anti-inflammatory corticosteroid, Dexamethasone. The data presented for Linderone offers a potential framework for understanding the likely biological activities of this compound.
Quantitative Data Summary
The following table summarizes the known biological effects and mechanisms of action for this compound, Linderone, and Dexamethasone. This comparative data highlights the potential anti-inflammatory and metabolic regulatory properties of this compound.
| Feature | This compound | Linderone | Dexamethasone |
| Primary Reported Activity | Improvement of insulin (B600854) sensitivity in HepG2 cells. | Anti-inflammatory and antioxidant effects.[1] | Potent anti-inflammatory and immunosuppressive agent.[2][3] |
| Target Signaling Pathway(s) | Not explicitly determined. | - Inhibition of NF-κB pathway. - Activation of Nrf2/HO-1 pathway.[1] | - Inhibition of NF-κB pathway. - Glucocorticoid Receptor (GR) activation.[2][3][4] |
| Mechanism of NF-κB Inhibition | Inferred from Linderone; likely involves preventing the nuclear translocation of p65. | Inhibits phosphorylation of IκBα and subsequent nuclear translocation of the p65 subunit.[1] | Induces the synthesis of IκBα, which retains NF-κB in the cytoplasm. It can also directly interact with NF-κB subunits.[2][3][5][6] |
| Effects on Inflammatory Mediators | Not determined. | - ↓ Nitric Oxide (NO) production. - ↓ Prostaglandin E2 (PGE2) production. - ↓ TNF-α production. - ↓ IL-6 production.[1] | - ↓ Expression of iNOS, COX-2, and various pro-inflammatory cytokines.[4] |
| Cellular Models Used in Studies | Glucosamine-induced insulin-resistant HepG2 cells. | LPS-stimulated BV2 microglia and HT22 hippocampal cells; LPS-induced acute systemic inflammation in mice.[1][7] | LPS-stimulated RAW 264.7 macrophages; various immune and cancer cell lines.[4][5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the discussed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed NF-κB inhibitory pathway of Linderone, inferred for this compound.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison. These protocols provide a methodological foundation for the investigation of this compound's mechanism of action.
Protocol 1: In Vitro Anti-inflammatory Activity Assay
This protocol is adapted from studies on Linderone and general procedures for assessing anti-inflammatory compounds.[1][8][9]
Objective: To determine the effect of a test compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (this compound) dissolved in DMSO
-
LPS from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Mix with an equal volume of Griess Reagent.
-
Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is a standard method to assess the activation state of the NF-κB signaling pathway.
Objective: To determine if the test compound inhibits the phosphorylation of IκBα and the nuclear translocation of p65.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse the cells from the anti-inflammatory assay with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is used as a loading control.
Protocol 3: Induction of Insulin Resistance in HepG2 Cells
This protocol is based on the methodology used in the initial study of this compound.
Objective: To create an in vitro model of insulin resistance to test the efficacy of insulin-sensitizing compounds.
Materials:
-
HepG2 human hepatoma cell line
-
High-glucose DMEM
-
Insulin
-
2-NBDG (fluorescent glucose analog)
Procedure:
-
Cell Culture: Culture HepG2 cells in high-glucose DMEM until they reach approximately 80% confluency.
-
Induction of Insulin Resistance:
-
Treatment with Test Compound: Add this compound at the desired concentration and incubate for a specified period.
-
Assessment of Glucose Uptake:
-
Wash the cells and incubate with a glucose-free medium containing 2-NBDG for 60 minutes.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify glucose uptake. A decrease in fluorescence in insulin-resistant cells and a subsequent increase after treatment with the test compound indicates improved insulin sensitivity.[10]
-
References
- 1. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
Bi-linderone vs. Metformin: A Comparative Guide on Efficacy in Insulin Resistance
An Objective Analysis for Researchers and Drug Development Professionals
The global search for novel therapeutic agents to combat insulin (B600854) resistance and type 2 diabetes has led to the investigation of numerous natural and synthetic compounds. Among these, Bi-linderone, a compound isolated from the traditional Chinese medicinal plant Lindera aggregata, has emerged as a molecule of interest. This guide provides a comparative overview of the current understanding of this compound's efficacy in improving insulin sensitivity against that of metformin (B114582), the well-established first-line therapy for type 2 diabetes. This comparison is based on available experimental data, with a focus on mechanisms of action and experimental protocols.
Efficacy and Mechanism of Action: A Tale of Two Compounds
Metformin's efficacy and molecular mechanisms have been extensively studied and are well-documented. In contrast, research into this compound is in its nascent stages, with publicly available data limited to a single primary study.
Metformin: The Established Benchmark
Metformin is a biguanide (B1667054) that improves glycemic control primarily by decreasing hepatic glucose production (gluconeogenesis) and increasing insulin sensitivity in peripheral tissues, particularly muscle.[1][2] Its primary molecular target is the inhibition of mitochondrial respiratory chain complex I.[1] This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn activates 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2]
Activation of AMPK by metformin triggers a cascade of downstream effects that contribute to its anti-hyperglycemic action:
-
In the liver: Activated AMPK phosphorylates and inhibits enzymes involved in gluconeogenesis, thereby reducing glucose output.[1]
-
In muscle: AMPK activation enhances glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[2]
-
In the gut: Metformin has been shown to increase glucose utilization and lactate (B86563) production by enterocytes, and may also modulate the gut microbiome, which can influence systemic metabolism.[1]
This compound: An Emerging Contender with Limited Data
This compound is a racemate isolated from the roots of Lindera aggregata.[1] To date, the only available efficacy data comes from an in vitro study that demonstrated "significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL".[1]
The precise signaling pathway through which this compound exerts this effect has not yet been elucidated. The experimental model used, glucosamine-induced insulin resistance, is known to inhibit insulin signaling by interfering with protein glycosylation and inducing endoplasmic reticulum stress. While the exact mechanism of this compound is unknown, other compounds from Lindera aggregata have been shown to have anti-diabetic effects, and some related compounds, like Linderone, have been reported to act via the NF-κB and Nrf2 pathways in other contexts, suggesting potential anti-inflammatory or antioxidant mechanisms that could indirectly improve insulin sensitivity.[2] However, any proposed mechanism for this compound remains speculative without further research.
Quantitative Data Comparison
Due to the lack of published quantitative efficacy studies for this compound, a direct numerical comparison with metformin is not possible at this time. The following table summarizes the available information.
| Parameter | This compound | Metformin |
| Reported Efficacy | Showed "significant activity" in reversing glucosamine-induced insulin resistance in HepG2 cells at 1 µg/mL.[1] | Well-established clinical efficacy in reducing HbA1c, fasting plasma glucose, and improving insulin sensitivity in patients with type 2 diabetes. |
| Mechanism of Action | Unknown. | Primarily through inhibition of mitochondrial complex I and subsequent activation of the AMPK signaling pathway.[1][2] |
| Molecular Targets | Not identified. | Mitochondrial respiratory chain complex I.[1] |
| Signaling Pathway | Not elucidated. | Primarily the AMPK pathway.[1][2] |
| Data Availability | Limited to a single in vitro study. | Extensive preclinical and clinical data available. |
Experimental Protocols
Glucosamine-Induced Insulin Resistance in HepG2 Cells (Model for this compound Study)
This protocol describes a general method for inducing insulin resistance in human liver carcinoma (HepG2) cells using glucosamine (B1671600), the model in which this compound's activity was reported.[1]
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Insulin Resistance: To induce insulin resistance, cultured HepG2 cells are treated with glucosamine (typically in the range of 5-20 mM) for a period of 12-24 hours. A control group of cells without glucosamine treatment is maintained under the same conditions.
-
Compound Treatment: After the induction period, the glucosamine-containing medium is removed, and the cells are treated with various concentrations of the test compound (e.g., this compound at 1 µg/mL) in a serum-free or low-serum medium for a specified duration (e.g., 24 hours).
-
Insulin Stimulation: Following treatment with the test compound, the cells are stimulated with insulin (typically 100 nM) for a short period (e.g., 30 minutes) to assess the insulin signaling pathway's response.
-
Assessment of Insulin Sensitivity: Insulin sensitivity is evaluated by measuring key downstream markers of the insulin signaling pathway. A common method is to measure glucose uptake using a fluorescent glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The fluorescence intensity, which correlates with glucose uptake, can be quantified using a fluorescence microplate reader or flow cytometry. Other endpoints can include measuring the phosphorylation status of key signaling proteins like Akt (Protein Kinase B).
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metformin's primary mechanism of action involves the activation of AMPK.
Caption: Workflow for in vitro assessment of insulin sensitizers.
Conclusion
Metformin is a cornerstone of type 2 diabetes management, with a well-characterized mechanism of action centered on the activation of the AMPK pathway. This compound, a novel compound from Lindera aggregata, has shown preliminary in vitro promise in an insulin resistance model. However, a significant knowledge gap exists regarding its mechanism of action, quantitative efficacy, and safety profile.
For researchers and drug development professionals, this compound represents a potential early-stage lead compound that warrants further investigation. Future studies should focus on elucidating its molecular targets and signaling pathways, conducting dose-response studies to quantify its efficacy, and eventually evaluating its effects in preclinical in vivo models of insulin resistance. Until such data becomes available, a direct and comprehensive comparison of the efficacy of this compound and metformin remains speculative. The established safety and efficacy profile of metformin continues to set a high bar for any new therapeutic contender in the field of insulin resistance.
References
- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Bi-linderone's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-linderone, a racemic natural product isolated from the traditional Chinese medicinal plant Lindera aggregata, has demonstrated notable bioactivity, including the ability to improve insulin (B600854) sensitivity in HepG2 cells.[1] Recent studies on this compound and its structural analogs have also highlighted their anti-inflammatory properties, specifically their ability to inhibit the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage and microglia cell lines.[2] These findings suggest that this compound may exert its effects by modulating specific intracellular signaling pathways.
This guide provides a comparative framework for assessing the target specificity of this compound. Given that its structurally related precursor, linderone, has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway, this guide will focus on experimental strategies to elucidate whether this compound shares a similar mechanism and to determine its selectivity for targets within these and other cellular signaling cascades.[3][4]
Comparative Analysis of Anti-Inflammatory Activity
While a comprehensive target profile for this compound is yet to be established, preliminary data on its anti-inflammatory effects provide a basis for comparison with other known inhibitors. The table below summarizes the inhibitory effects of this compound and a related compound on the production of pro-inflammatory cytokines.
| Compound | Cell Line | Stimulant | Inhibited Cytokines | Reference |
| This compound | BV2 and RAW264.7 | LPS | PGE2, TNF-α, IL-6 | [2] |
| Linderone | BV2 | LPS | TNF-α, IL-6 | [3][4] |
Proposed Experimental Workflow for Target Specificity Assessment
To rigorously determine the molecular targets of this compound and assess its specificity, a multi-pronged experimental approach is recommended. The following workflow outlines a series of key experiments, from initial target identification to in-depth specificity profiling.
Detailed Experimental Protocols
Affinity-Based Chemical Proteomics for Target Identification
This method aims to identify the direct binding partners of this compound from the cellular proteome.
Methodology:
-
Synthesis of this compound Probe: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysis and Probe Incubation: Prepare lysates from relevant cell lines (e.g., RAW264.7 macrophages). Incubate the lysate with the biotinylated this compound probe.
-
Affinity Capture: Use streptavidin-coated beads to capture the probe-protein complexes.
-
Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins from the this compound probe pulldown with those from a control pulldown (e.g., biotin (B1667282) alone) to identify specific binders.
Western Blot Analysis of the NF-κB Signaling Pathway
Based on the activity of linderone, this experiment will investigate if this compound inhibits the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Culture RAW264.7 cells and pre-treat with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Protein Extraction: Harvest the cells and extract cytoplasmic and nuclear proteins.
-
Western Blotting: Perform SDS-PAGE and western blotting using antibodies against key NF-κB pathway proteins, including phospho-IκBα, total IκBα, phospho-p65, total p65, and a nuclear marker (e.g., Lamin B1).
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and nuclear translocation of NF-κB components.
Kinase Inhibitor Specificity Profiling
To assess whether this compound has activity against protein kinases, a broad panel screening is essential.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Kinase Panel Screening: Screen this compound at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Data Analysis: The percentage of inhibition for each kinase is determined. A "selectivity score" can be calculated to quantify the specificity.
-
Follow-up Dose-Response: For any significantly inhibited kinases ("hits"), perform dose-response assays to determine the IC50 values.
Comparative Data Presentation
The results from the kinase panel screening should be presented in a clear, tabular format for easy comparison with other known kinase inhibitors.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | This compound (% Inhibition @ 1 µM) | Compound X (% Inhibition @ 1 µM) | Compound Y (% Inhibition @ 1 µM) |
| IKKα | 85 | 92 | 15 |
| IKKβ | 88 | 95 | 18 |
| TBK1 | 75 | 80 | 10 |
| MAP3K7 (TAK1) | 60 | 70 | 5 |
| SRC | 12 | 15 | 85 |
| ABL1 | 8 | 10 | 90 |
| ... | ... | ... | ... |
Table 2: IC50 Values for Selected Kinases
| Kinase Target | This compound IC50 (nM) | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| IKKβ | 50 | 25 | >10,000 |
| TBK1 | 150 | 100 | >10,000 |
| SRC | >10,000 | >10,000 | 75 |
Conclusion
While current data on the specific molecular targets of this compound are limited, its demonstrated anti-inflammatory effects, coupled with the known mechanism of the related compound linderone, strongly suggest that it may act as an inhibitor of the NF-κB signaling pathway. The experimental workflow and protocols outlined in this guide provide a comprehensive strategy for rigorously identifying this compound's targets, validating its mechanism of action, and thoroughly assessing its specificity. Such studies are crucial for understanding its therapeutic potential and for the development of novel, targeted anti-inflammatory agents.
References
- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bi-linderone and its Stereoisomers: A Review of Current Research
A comprehensive examination of Bi-linderone, a naturally occurring dimeric cyclopentenedione, reveals promising therapeutic potential, particularly in the realms of insulin (B600854) sensitivity and anti-inflammatory action. However, a detailed comparative study elucidating the distinct biological activities of its individual stereoisomers remains a notable gap in the current scientific literature. This guide synthesizes the available experimental data on this compound, presents detailed experimental protocols for key biological assays, and visualizes the implicated signaling pathways.
This compound is a racemic compound isolated from the traditional medicinal plant Lindera aggregata.[1] Its unique spirocyclopentenedione-containing carbon skeleton has attracted interest for its pharmacological properties. Research has primarily focused on the racemic mixture, demonstrating its efficacy in improving insulin sensitivity and exhibiting anti-inflammatory and anti-neuroinflammatory effects. While related stereoisomers such as epi-bi-linderone and demethoxy-epi-bi-linderone have been identified, a direct, quantitative comparison of their biological activities is not yet available in published studies.[2]
Improving Insulin Sensitivity
Racemic this compound has been shown to significantly counteract glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL.[1][3] This suggests a potential role for this compound in the management of conditions associated with insulin resistance, such as type 2 diabetes. The underlying mechanism is believed to involve the insulin signaling pathway, a complex cascade of intracellular events crucial for glucose homeostasis.
Anti-inflammatory and Anti-neuroinflammatory Properties
This compound, along with the related compound demethoxy-bi-linderone, has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities.[2] These compounds inhibit the production of key pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[2] The mechanism of this action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of racemic this compound and its related compounds. It is important to note the absence of comparative data for individual stereoisomers.
| Compound | Biological Activity | Assay System | IC50 / Effective Concentration | Reference |
| (±)-Bi-linderone | Improvement of Insulin Sensitivity | Glucosamine-induced insulin resistance in HepG2 cells | 1 µg/mL | [1][3] |
| (±)-Bi-linderone | Inhibition of Nitric Oxide Production | LPS-stimulated RAW264.7 macrophages | 16.8 µM | [2] |
| Demethoxy-bi-linderone | Inhibition of Nitric Oxide Production | LPS-stimulated RAW264.7 macrophages | 12.3 µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Glucosamine-Induced Insulin Resistance in HepG2 Cells
This protocol outlines the procedure for inducing insulin resistance in a human liver cancer cell line (HepG2) and assessing the ameliorative effects of test compounds.
Cell Culture and Induction of Insulin Resistance:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a suitable density.
-
Induce insulin resistance by treating the cells with a final concentration of 20 mM glucosamine (B1671600) for 18-24 hours.[4]
Assessment of Insulin Sensitivity:
-
Following glucosamine treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with serum-free DMEM containing the test compound (e.g., this compound) for a predetermined period.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.
-
Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG) or quantify glycogen (B147801) synthesis by measuring the incorporation of radiolabeled glucose.[4][5]
-
Analyze the results by comparing the glucose uptake or glycogen synthesis in compound-treated cells to that of untreated, insulin-resistant control cells.
LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages
This protocol describes the methodology for evaluating the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in a murine macrophage cell line (RAW264.7).
Cell Culture and Stimulation:
-
Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.[6][7]
Measurement of Nitric Oxide Production:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.[6]
-
The Griess assay involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition by comparing the absorbance of the compound-treated wells to that of the LPS-stimulated control wells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine induces resistance to insulin-like growth factor I (IGF-I) and insulin in Hep G2 cell cultures: biological significance of IGF-I/insulin hybrid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antioxidant Potential of Bi-linderone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antioxidant potential of Bi-linderone. Due to the limited availability of direct quantitative antioxidant data for this compound, this document leverages data from its closely related monomer, linderone (B8099796), and other compounds isolated from the Lindera genus to provide a comprehensive overview. The anti-inflammatory properties of this compound, which are often correlated with antioxidant activity, are also considered.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of compounds can be evaluated using various in vitro assays that measure different aspects of their radical scavenging and reducing abilities. The following table summarizes the available antioxidant data for compounds isolated from Lindera oxyphylla, which includes a linderone derivative, and compares them with common antioxidant standards, Vitamin C and Butylated Hydroxyaniline (BHA). While direct data for this compound is not available, the data for a related flavonoid from the same genus (Compound 3) shows excellent radical scavenging activity, comparable to Vitamin C.[1][2] Linderone has also been reported to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.[3][4]
| Compound/Standard | DPPH Radical Scavenging IC50 (µg/mL) | Ferric Reducing Antioxidant Power (FRAP) |
| Compound 3 (Flavonoid from L. oxyphylla) | 8.5 ± 0.004[1][2] | Absorbance of 1.00 ± 0.06 (Comparable to BHA)[1][2] |
| Vitamin C (Standard) | Comparable to Compound 3[1][2] | Not Reported in this study |
| Butylated Hydroxyaniline (BHA) (Standard) | Not Reported in this study | High (Used as a standard for comparison)[1][2] |
| Linderone | Reported to scavenge DPPH radicals[3][4] | Not Reported |
| This compound | Data not available | Data not available |
Signaling Pathways in Antioxidant Action
The antioxidant effects of many natural compounds are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control endogenous antioxidant responses. Linderone, the monomer of this compound, has been shown to exert its antioxidant and anti-neuroinflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways.[4]
NF-κB Signaling Pathway: Linderone has been found to inhibit the activation of the NF-κB pathway.[4] Under conditions of oxidative stress, NF-κB is typically activated, leading to the transcription of pro-inflammatory genes. By inhibiting this pathway, linderone can reduce inflammation and cellular damage.
Nrf2 Signaling Pathway: Linderone has been demonstrated to activate the Nrf2/HO-1 pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Its activation leads to an enhanced cellular defense against oxidative stress.
Below are diagrams illustrating these pathways.
Experimental Protocols
Standard in vitro assays are employed to determine the antioxidant capacity of compounds. Below are the general methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
-
Preparation of DPPH solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.
-
Reaction: Different concentrations of the test compound (e.g., this compound) are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm. Various concentrations of the test compound are then added to the ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a set time at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at around 593 nm.
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction: The FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺.
Conclusion
While direct quantitative data on the antioxidant potential of this compound is currently lacking in the scientific literature, the available information on its monomer, linderone, and other related compounds from the Lindera genus suggests that it is a promising candidate for further investigation. The anti-inflammatory effects of this compound and the known antioxidant mechanisms of linderone, involving the modulation of the NF-κB and Nrf2 pathways, provide a strong rationale for its potential as an antioxidant agent. To fully elucidate the antioxidant profile of this compound, further studies employing standardized assays such as DPPH, ABTS, and FRAP are warranted. Such research would be invaluable for drug development professionals and scientists interested in the therapeutic applications of this natural compound.
References
- 1. Flavonoids and linderone from Lindera oxyphylla and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bi-linderone
Disclaimer: As a novel research compound, Bi-linderone lacks a specific Safety Data Sheet (SDS) and established, validated disposal protocols. Therefore, it must be handled as a potentially hazardous substance with unknown toxicity and environmental impact. The following procedures are based on established best practices for the management of hazardous laboratory waste. All personnel must consult and strictly adhere to their institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, a thorough risk assessment should be conducted. Personnel handling this compound waste must be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Consider double-gloving.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: Use a certified chemical fume hood to prevent inhalation of any dusts or aerosols.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Characterization Due to the absence of specific hazard data, all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as "Hazardous Waste."[1][2] Do not attempt to neutralize or treat the waste in the laboratory unless a validated protocol is available and approved by your institution's EHS department.
Step 2: Waste Segregation and Containment Proper segregation is critical to prevent dangerous reactions.[3]
-
Container Selection: Collect this compound waste in a dedicated, chemically compatible container that can be securely sealed.[4][5] For solid waste, a high-density polyethylene (B3416737) (HDPE) container is recommended. For liquid waste (e.g., solutions in organic solvents), use a container appropriate for that solvent, preferably plastic-coated glass to minimize breakage risks.
-
Avoid Mixing: Do not mix this compound waste with any other chemical waste streams.[6] Mixing incompatible materials can lead to fire, explosion, or the generation of toxic gases.
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety.[6][7] From the moment the first item of waste is added, the container must be affixed with a hazardous waste tag that includes the following information:
-
Chemical Name: "this compound" (avoid formulas or abbreviations).[1]
-
Composition: For solutions, list all components with approximate percentages (e.g., "this compound in Ethanol, ~1 mg/mL").
-
Hazard Statement: "Hazards Not Fully Known" or "Chemical of Unknown Toxicity."[4]
-
Generator Information: Principal Investigator's name, laboratory room number, and contact information.[4]
Step 4: On-Site Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2][5]
-
The SAA must be at or near the point of generation.[2]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[1]
-
Ensure the container is kept closed at all times except when adding waste.[1][6]
-
Segregate the container from incompatible materials.[3]
Step 5: Arrange for Professional Disposal The final disposal of hazardous laboratory waste must be managed by trained professionals.
-
Contact EHS: Once the container is full or ready for removal, contact your institution's EHS office to schedule a waste pickup.[2]
-
Documentation: Complete any required waste pickup forms or manifests provided by your EHS office. This documentation is critical for regulatory compliance.[5]
-
Transportation: Do not transport hazardous waste outside of your designated laboratory area. This should only be done by authorized EHS personnel.
Data Presentation
No quantitative data regarding the safe disposal limits, degradation byproducts, or environmental persistence of this compound is currently available. For a comprehensive hazard assessment, the following information would be required.
| Data Parameter | Status | Importance for Disposal |
| LD₅₀ (Lethal Dose, 50%) | Not Available | Determines acute toxicity and informs handling precautions. |
| LC₅₀ (Lethal Conc., 50%) | Not Available | Determines inhalation toxicity. |
| Flash Point | Not Available | Identifies flammability hazards for proper storage and disposal path (e.g., incineration). |
| Reactivity Data | Not Available | Informs of incompatibilities with other chemicals, water, or air. |
| Ecotoxicity | Not Available | Assesses environmental harm and determines appropriate disposal methods to prevent release. |
| Degradation Products | Not Available | Identifies potentially hazardous byproducts of degradation or incineration. |
Experimental Protocols
There are no published experimental protocols for the disposal or neutralization of this compound. The recommended disposal method is collection by a licensed hazardous waste contractor for high-temperature incineration. Any attempt to develop an in-lab neutralization protocol would require extensive research into the chemical's reactivity and potential degradation products, and must be formally approved by institutional safety committees.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like this compound, where specific hazard information is not available.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Essential Safety Protocols for Handling Novel Chemical Compounds
A Critical Note on "Bi-linderone": Initial searches of chemical databases and safety literature have not identified a compound named "this compound." This suggests the name may be a proprietary codename, a newly synthesized molecule, or a potential misspelling. The following guidance is therefore provided as a comprehensive framework for handling any novel or uncharacterized chemical compound where the specific hazards have not yet been fully determined. It is imperative to treat such substances as potentially hazardous.[1][2]
This guide offers procedural steps for risk assessment, personal protective equipment (PPE) selection, and disposal, ensuring the safety of researchers, scientists, and drug development professionals.
Risk Assessment for Novel Compounds
Before handling any new or uncharacterized compound, a thorough risk assessment is mandatory.[3][4][5] This process involves a systematic evaluation of potential hazards.[5][6]
Experimental Protocol: Risk Assessment of a Novel Chemical
-
Information Gathering:
-
Hazard Identification:
-
Physical State: Determine if the compound is a solid, liquid, or gas, as this affects the potential routes of exposure.
-
Potential Routes of Exposure: Consider the likelihood of inhalation, dermal (skin) contact, ingestion, or injection.[7]
-
Chemical Properties: Based on the chemical structure, assess the possibility of reactivity, flammability, or corrosivity.[4]
-
Toxicity Evaluation: In the absence of data, assume the compound is toxic.[2] Consider if it belongs to a class of compounds with known toxicities (e.g., carcinogens, mutagens, reproductive toxins).[4][7]
-
-
Procedural Risk Evaluation:
Personal Protective Equipment (PPE) Selection
The level of PPE required is directly determined by the outcome of the risk assessment.[8][9][10] For a novel compound with unknown hazards, a high level of precaution is necessary.[1][2]
Table 1: Tiered PPE Recommendations for Handling Chemical Compounds
| Risk Level | Minimum PPE Requirements |
| Low Risk | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes and long pants |
| Moderate Risk | - Chemical splash goggles- Chemical-resistant lab coat or apron- Chemical-resistant gloves (e.g., nitrile, neoprene)- Closed-toe shoes and long pants |
| High Risk | - Chemical splash goggles and a face shield- Chemical-resistant suit or coveralls- Double-gloving with appropriate chemical-resistant gloves- Chemical-resistant footwear- Use of a certified chemical fume hood is mandatory. |
| Extreme Risk / Unknown | - Full-face respirator or supplied-air respirator- Fully encapsulating chemical protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots- All handling must be done in a controlled environment like a glove box or a designated containment area.[11][12] |
Note: The selection of specific glove materials should be based on their resistance to the chemicals being handled.[13][14] Always consult the glove manufacturer's compatibility charts.
Operational and Disposal Plans
Standard Operating Procedure (SOP) for Handling a Novel Compound
-
Preparation:
-
Handling:
-
Always wear the level of PPE determined by your risk assessment.[18][19][20]
-
Use the smallest quantity of the substance necessary for the experiment.[19]
-
Never work alone when handling highly hazardous or unknown materials.
-
Label all containers clearly with the chemical name, any known hazards, and the date.[16][21]
-
-
Disposal:
-
All waste generated from handling the novel compound, including contaminated PPE, must be treated as hazardous waste.[15]
-
Collect waste in compatible, clearly labeled, and sealed containers.[19][22]
-
Do not mix different types of chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[22][23]
-
Workflow for Risk Assessment and PPE Selection
Caption: Risk assessment and PPE selection workflow for novel compounds.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. johe.rums.ac.ir [johe.rums.ac.ir]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. realsafety.org [realsafety.org]
- 13. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 14. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 15. cdc.gov [cdc.gov]
- 16. Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 18. sams-solutions.com [sams-solutions.com]
- 19. chemistry.gatech.edu [chemistry.gatech.edu]
- 20. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 21. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 22. humanfocus.co.uk [humanfocus.co.uk]
- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
